Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Dihydrocholesterol-3-sulfate , scientifically designated as Cholestanol Sulfate (5
-cholestan-3-yl sulfate) , represents a critical yet under-discussed metabolite in mammalian sterol biochemistry. While its unsaturated analog, Cholesterol Sulfate (CS), is widely recognized for its role in epidermal barrier function and desquamation, Cholestanol Sulfate serves as a significant marker in pathologies such as Cerebrotendinous Xanthomatosis (CTX) and X-linked Ichthyosis (XLI).
This guide dissects the biosynthesis of this amphipathic lipid, moving from the hepatic and extrahepatic formation of the cholestanol core to its terminal sulfoconjugation. It concludes with a validated LC-MS/MS analytical workflow designed for high-sensitivity quantification in biological matrices.
Part 1: The Biochemistry of the Substrate (Cholestanol Formation)
To understand the biosynthesis of Dihydrocholesterol-3-sulfate, one must first isolate the origin of its sterol core: Cholestanol . Unlike cholesterol, which is synthesized de novo from acetyl-CoA, cholestanol in mammals is primarily a derivative of cholesterol itself.
The "Cholesterol-to-Cholestanol" Shift
Contrary to common assumptions, cholesterol is not directly hydrogenated to cholestanol in a single step. The saturation of the
double bond requires a multi-enzymatic isomerization and reduction pathway, primarily occurring in the liver.
The Canonical Pathway:
Oxidation/Isomerization: Cholesterol is converted to 4-cholesten-3-one by
-hydroxy- -steroid dehydrogenase (-HSD).[1] This oxidation shifts the double bond from C5-C6 to C4-C5 and oxidizes the hydroxyl group to a ketone.
5
-Reduction: The enzyme -Reductase (SRD5A1/SRD5A2) reduces the double bond, yielding -cholestan-3-one . This step is critical; it establishes the trans A/B ring fusion characteristic of cholestanol (flat geometry), distinct from the cis fusion seen in coprostanol (bent geometry).
Reduction to Alcohol: Finally,
-hydroxysteroid dehydrogenase (3-HSD) reduces the ketone back to a hydroxyl group, yielding Cholestanol (-cholestan-3-ol).
Pathological Acceleration (CTX Context)
In Cerebrotendinous Xanthomatosis (CTX), a deficiency in the mitochondrial enzyme CYP27A1 blocks bile acid synthesis. This leads to an upregulation of
-hydroxylase (CYP7A1) and the accumulation of cholestanol via an alternative pathway involving -hydroxy-4-cholesten-3-one intermediates. This pathological surge provides excess substrate for subsequent sulfation.
Part 2: The Sulfoconjugation Mechanism
The transformation of hydrophobic cholestanol into amphipathic Dihydrocholesterol-3-sulfate is a Phase II conjugation reaction.
The Enzymatic Core: SULT2B1b
The specific sulfotransferase responsible for this reaction is SULT2B1b (Cytosolic Sulfotransferase 2B1, isoform b).[2][3]
Specificity: Unlike SULT2A1 (which prefers DHEA), SULT2B1b exhibits high specificity for sterols with a
-hydroxyl group and a planar structure. The -saturated structure of cholestanol fits the hydrophobic pocket of SULT2B1b efficiently, mimicking the cholesterol substrate.
Reaction: The enzyme transfers a sulfonate group (
) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the C3 hydroxyl of cholestanol.
The "Sulfate Cycle" in Epidermis
In the stratum corneum, this pathway is part of a regulatory cycle:
Synthesis: SULT2B1b sulfates cholestanol/cholesterol in the lower epidermis (stratum granulosum).
Function: The sulfate group stabilizes the lipid bilayer and inhibits serine proteases, preventing premature desquamation.
Hydrolysis: In the outer layers, Steroid Sulfatase (STS) hydrolyzes the sulfate, allowing the skin to shed.
Clinical Note: In X-linked Ichthyosis, STS is defective.[2][4] Cholestanol sulfate (along with cholesterol sulfate) accumulates, leading to retention hyperkeratosis (fish-scale skin).
Part 3: Visualization of the Biosynthetic Pathway
The following diagram illustrates the conversion of Cholesterol to Cholestanol and its subsequent sulfation, highlighting the enzymes involved.
Figure 1: The biosynthetic cascade from Cholesterol to Dihydrocholesterol-3-sulfate, mediated by hepatic redox enzymes and the specific sulfotransferase SULT2B1b.
Part 4: Analytical Methodology (LC-MS/MS)
Quantifying Cholestanol Sulfate is challenging due to its structural similarity to Cholesterol Sulfate (mass difference of only +2 Da) and its low physiological abundance. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization (ESI-) mode.
Sample Preparation (Solid Phase Extraction)
Rationale: Liquid-liquid extraction (LLE) often yields poor recovery for amphipathic sulfates. Weak Anion Exchange (WAX) SPE is preferred to isolate the anionic sulfate moiety.
Protocol:
Aliquot: 100
L Serum or Tissue Homogenate.
Internal Standard: Spike with 10
L of -Cholesterol Sulfate (or -Cholestanol Sulfate if available).
Precipitation: Add 300
L Acetonitrile (cold) to precipitate proteins. Centrifuge at 12,000 x g for 10 min.
Elution: Elute with 5% Ammonium Hydroxide in Methanol.
Dry & Reconstitute: Evaporate under
at 35°C. Reconstitute in 100 L Methanol:Water (1:1).
LC-MS/MS Parameters
Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7
m) or equivalent.
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 7.0).
Mobile Phase B: Methanol:Acetonitrile (90:10).
Ionization: ESI Negative Mode (Sulfates lose
easily; Positive mode is poor for sulfates).
MRM Transitions (Multiple Reaction Monitoring):
Analyte
Precursor Ion ()
Product Ion ()
Collision Energy (eV)
Note
Cholestanol Sulfate
467.3
96.9
45
fragment
Cholesterol Sulfate
465.3
96.9
45
Interference check
-Cholesterol Sulfate
472.3
96.9
45
Internal Standard
Analytical Logic & Troubleshooting
Isobaric Interference: Cholestanol Sulfate (
467) is +2 Da from Cholesterol Sulfate ( 465). The M+2 isotope of Cholesterol Sulfate contributes to the 467 channel.
Solution: Chromatographic separation is mandatory. Cholestanol (saturated) is more hydrophobic and typically elutes after Cholesterol Sulfate on a C18 column.
Source Fragmentation: High declustering potential can cause in-source loss of the sulfate group (
), leaving the sterol backbone. Ensure source temperature is moderate (<350°C).
Part 5: References
Javitt, N. B., et al. (2001). "Cholesterol sulfotransferase: determination of substrate specificity and kinetic parameters." Journal of Lipid Research. Link
Fuda, H., et al. (2002). "Mutational analysis of human hydroxysteroid sulfotransferase SULT2B1 isoforms."[5] Journal of Biological Chemistry. Link
Björkhem, I., & Hansson, M. (2002). "Cerebrotendinous xanthomatosis: an update." Current Opinion in Lipidology. Link
Sanchez-Guijo, A., et al. (2015). "Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS." Journal of Lipid Research. Link
Elias, P. M., et al. (2014). "Role of cholesterol sulfate in epidermal structure and function: Lessons from X-linked ichthyosis." Biochimica et Biophysica Acta (BBA). Link
Metabolic fate of Dihydrocholesterol-3-sulfate sodium in vivo.
Executive Summary Dihydrocholesterol-3-sulfate sodium (5α-cholestan-3β-ol-3-sulfate), the sulfated conjugate of cholestanol, represents a critical but often overlooked metabolite in sterol homeostasis. While frequently u...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Dihydrocholesterol-3-sulfate sodium (5α-cholestan-3β-ol-3-sulfate), the sulfated conjugate of cholestanol, represents a critical but often overlooked metabolite in sterol homeostasis. While frequently utilized as a robust internal standard for cholesterol sulfate quantification due to its structural stability and resistance to spontaneous oxidation, its in vivo biological fate follows a distinct metabolic trajectory governed by the Steroid Sulfatase (STS) pathway and downstream bile acid biosynthesis.
This guide provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of Dihydrocholesterol-3-sulfate (DCS). It details the enzymatic hydrolysis mechanisms, the divergence into allo-bile acid pathways, and provides a self-validating LC-MS/MS protocol for its precise quantification in biological matrices.
Chemical Identity & Physiological Context[1][2]
Structural Characteristics
Unlike cholesterol sulfate, which contains a
double bond, DCS is the 5α-saturated analog. This saturation confers higher oxidative stability, making it less susceptible to the formation of oxysterols (e.g., 7-ketocholesterol derivatives) during sample processing.
Feature
Cholesterol Sulfate (Endogenous)
Dihydrocholesterol-3-Sulfate (Target)
Core Sterol
Cholesterol (5-cholesten-3β-ol)
Cholestanol (5α-cholestan-3β-ol)
Double Bond
C5-C6 Unsaturation
Saturated (5α-H)
Primary Enzyme
Steroid Sulfatase (STS)
Steroid Sulfatase (STS)
Major Fate
Membrane stabilization, Bile acids
Allo-bile acids, Fecal excretion
Analytical Use
Biomarker (Ichthyosis)
Internal Standard (IS)
The "Cholestanol" Connection
DCS is the conjugate of cholestanol . In healthy physiology, cholestanol is a minor sterol formed from cholesterol or distinct biosynthetic intermediates. However, in pathological states like Cerebrotendinous Xanthomatosis (CTX) , cholestanol accumulates. Understanding the sulfation/desulfation cycle of DCS is critical for mapping flux through these pathological pathways.
Metabolic Fate & Signaling Pathways[3][4][5]
The in vivo handling of DCS is dictated by the balance between sulfatases (hydrolysis) and sulfotransferases (conjugation), followed by hepatic processing.
The Steroid Sulfatase (STS) "Gatekeeper"
The obligate first step in the metabolism of circulating DCS is hydrolysis. The sulfate moiety renders the molecule amphiphilic, preventing it from passively crossing the hepatocyte membrane or entering the bile acid synthetic pool directly.
Uptake: DCS circulates bound to albumin and lipoproteins (LDL/HDL). It is taken up by hepatocytes via Organic Anion Transporting Polypeptides (OATPs).
Hydrolysis: The enzyme Steroid Sulfatase (STS) , located in the endoplasmic reticulum, cleaves the sulfate group.[1]
Reaction:
Evidence: STS deficiency (X-linked Ichthyosis) leads to massive accumulation of sterol sulfates, confirming STS as the rate-limiting clearance mechanism.
Downstream: The Allo-Bile Acid Pathway
Once desulfated, the resulting cholestanol cannot be converted to standard bile acids (like cholic acid) due to the 5α-saturation. Instead, it enters the allo-bile acid pathway :
27-Hydroxylation: Mitochondrial CYP27A1 hydroxylates the side chain.
Ring Processing: The saturated ring structure forces the synthesis of allo-cholic acid and allo-chenodeoxycholic acid .
Excretion: These allo-bile acids are conjugated (taurine/glycine) and secreted into bile, eventually excreted in feces.
Visualization of Metabolic Flux
The following diagram illustrates the critical node of STS hydrolysis and the subsequent divergence into the allo-bile acid pathway.
Figure 1: The metabolic trajectory of Dihydrocholesterol-3-sulfate, highlighting the obligate STS hydrolysis step and downstream conversion to allo-bile acids.
To study DCS fate or use it as an internal standard, a rigorous LC-MS/MS workflow is required. This protocol includes "self-validating" steps using isotopic labeling to ensure data integrity.
Principle
DCS is detected via Negative Ion Electrospray Ionization (ESI-) monitoring the bisulfate ion
. The lack of a double bond alters the fragmentation energy compared to cholesterol sulfate, allowing chromatographic and mass-spectral resolution.
Internal Standard (for DCS study): D7-Cholesterol Sulfate (Deuterated) serves as the validator.
Matrix: Plasma or Liver Homogenate.
Step-by-Step Workflow
Step 1: Liquid-Liquid Extraction (LLE)
Rationale: Sulfated sterols are amphiphilic. Traditional Folch extraction (Chloroform/Methanol) often results in poor recovery of the sulfate conjugate into the organic phase.
Protocol:
Aliquot 100 µL plasma.
Add 10 µL Internal Standard (D7-Cholesterol Sulfate, 1 µM).
Precipitate proteins with 400 µL Methanol (contains no acid/base to prevent hydrolysis).
Vortex 30s, Centrifuge 10,000 x g for 10 min.
Transfer supernatant to a fresh vial. Note: Direct methanol extraction yields >95% recovery for sulfated sterols.
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH neutral).
Mobile Phase B: Methanol/Acetonitrile (50:50).
Gradient: 50% B to 95% B over 8 minutes.
MRM Transitions (Negative Mode):
Analyte
Precursor ()
Product ()
Collision Energy (eV)
DCS
467.3 ()
97.0 ()
35
Cholesterol Sulfate
465.3 ()
97.0 ()
35
D7-Cholesterol Sulfate
472.3 ()
97.0 ()
35
Validation Check: The mass difference of 2 Da between DCS (467) and Cholesterol Sulfate (465) must be baseline separated or mass-resolved. The 5α-saturation of DCS typically results in a slightly later retention time than Cholesterol Sulfate on C18 columns due to distinct 3D-conformational hydrophobicity.
Analytical Utility: DCS as the "Gold Standard" IS
Because DCS does not occur naturally in significant quantities in healthy human plasma (unlike Cholesterol Sulfate), and because it mimics the ionization efficiency of sulfated sterols perfectly, it is the ideal Internal Standard for measuring endogenous Cholesterol Sulfate.
Validation Logic:
Stability: DCS resists autoxidation (no double bond). If DCS signal degrades, it indicates instrumental failure, not sample degradation.
Ionization: It shares the same sulfate headgroup, correcting for matrix effects (ion suppression) in ESI-.
Differentiation: It is isobarically distinct (
) from the target analyte.
References
Strott, C. A. (2002). "Sulfonation and Molecular Action."[2] Endocrine Reviews. Link
Mueller, J. W., et al. (2015). "The Regulation of Steroid Action by Sulfation and Desulfation."[1][3] Endocrine Reviews. Link
Sanchez-Guijo, A., et al. (2016).[1] "Diagnosing Steroid Sulfatase Deficiency: A Mass Spectrometry Approach." Journal of Molecular Endocrinology. Link
Björkhem, I., et al. (2001). "Cerebrotendinous Xanthomatosis: A Defective Mitochondrial Hydroxylation." Journal of Clinical Investigation. Link
Mitamura, K., et al. (2003). "Simultaneous determination of cholestanol and cholesterol in plasma by LC-MS." Journal of Chromatography B. Link
An In-depth Technical Guide to the Physicochemical Properties of Sulfated Cholesterol Derivatives
Distribution: For Researchers, Scientists, and Drug Development Professionals. Abstract Sulfated cholesterol derivatives, with cholesterol sulfate (CS) as the principal endogenous example, are crucial modulators of a vas...
Author: BenchChem Technical Support Team. Date: February 2026
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
Sulfated cholesterol derivatives, with cholesterol sulfate (CS) as the principal endogenous example, are crucial modulators of a vast array of physiological and pathological processes. Their amphiphilic nature, conferred by the hydrophobic sterol backbone and the hydrophilic sulfate group, dictates their unique physicochemical properties, which in turn govern their biological functions. This guide provides a comprehensive technical overview of the core physicochemical characteristics of sulfated cholesterol derivatives, with a primary focus on cholesterol sulfate. We will delve into the nuances of their solubility, self-aggregation and micellization, interactions with lipid membranes, and protein binding. This document is designed to be a foundational resource, offering not only theoretical insights but also actionable experimental protocols for the precise characterization of these multifaceted molecules.
Introduction: The Significance of Cholesterol Sulfation
Cholesterol sulfate is a naturally occurring, widely distributed derivative of cholesterol found in various tissues and bodily fluids[1]. Its biosynthesis is primarily mediated by the sulfotransferase enzyme SULT2B1b[1]. Far from being a mere metabolic byproduct, CS is an active signaling molecule implicated in a multitude of biological functions, including:
Epidermal barrier function: CS plays a critical role in the differentiation of keratinocytes and the maintenance of the skin's permeability barrier[2].
Cell membrane homeostasis: As a component of biological membranes, CS contributes to their stability and fluidity[3].
Signal transduction: CS has been shown to modulate the activity of key signaling proteins, influencing various cellular pathways[4].
Immune response: It is involved in regulating immune cell migration and T-cell receptor signaling.
Sperm capacitation: The removal of CS from the sperm membrane is a crucial step in the process of fertilization.
The diverse biological roles of cholesterol sulfate are intrinsically linked to its physicochemical properties. Understanding these properties is therefore paramount for researchers in fields ranging from dermatology and immunology to drug delivery and materials science.
Fundamental Physicochemical Properties
Molecular Structure and Appearance
Cholesterol sulfate is an amphipathic molecule, featuring a rigid, hydrophobic four-ring sterol structure and a flexible isooctyl side chain, with a highly polar sulfate group attached to the 3-beta hydroxyl position. The sodium salt of cholesteryl sulfate is a white to off-white crystalline powder[5][6].
Diagram 1: Chemical Structure of Cholesterol Sulfate
Caption: Chemical structure of cholesterol sulfate.
Solubility
The solubility of sulfated cholesterol derivatives is a critical parameter influencing their biological availability and formulation development. The presence of the sulfate group significantly increases the aqueous solubility compared to the parent cholesterol molecule.
Qualitative Solubility:
Aqueous Solubility: The sodium salt of cholesteryl sulfate is soluble in water due to the ionic nature of the sodium sulfate group, which enhances its hydrophilicity[5][7].
Organic Solvent Solubility: Cholesterol sulfate is also soluble in polar organic solvents.
Quantitative Solubility Data:
While comprehensive temperature-dependent solubility data in a wide range of solvents is not extensively tabulated in the literature, some key values have been reported:
Experimental Protocol for Determining Aqueous Solubility:
The equilibrium solubility of cholesterol sulfate in aqueous buffers can be determined using the shake-flask method.
Objective: To determine the saturation solubility of cholesterol sulfate in a given aqueous buffer at a specific temperature.
Materials:
Cholesterol sulfate (sodium salt)
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
Scintillation vials
Orbital shaker with temperature control
Centrifuge
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., evaporative light scattering detector - ELSD) or a mass spectrometer (MS)[10][11].
Procedure:
Add an excess amount of cholesterol sulfate to a scintillation vial containing a known volume of the aqueous buffer.
Seal the vials and place them on an orbital shaker in a temperature-controlled incubator.
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
Carefully collect an aliquot of the supernatant.
Dilute the supernatant with a suitable solvent and analyze the concentration of cholesterol sulfate using a validated HPLC-ELSD or LC-MS method[10][11].
The concentration of the saturated supernatant represents the equilibrium solubility.
Causality Behind Experimental Choices:
Shake-flask method: This is a gold-standard and straightforward method for determining equilibrium solubility.
HPLC-ELSD/MS: These detection methods are suitable for non-chromophoric molecules like cholesterol sulfate and provide the necessary sensitivity and specificity for accurate quantification[11].
Diagram 2: Experimental Workflow for Solubility Determination
Caption: Workflow for determining aqueous solubility.
Self-Aggregation and Micellization
As amphiphilic molecules, sulfated cholesterol derivatives have the propensity to self-assemble in aqueous solutions to form aggregates, including micelles, when their concentration exceeds a certain threshold known as the Critical Micelle Concentration (CMC) .
Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter that characterizes the self-aggregation behavior of surfactants. Below the CMC, cholesterol sulfate exists predominantly as monomers in solution. Above the CMC, the monomers spontaneously assemble into micelles, with their hydrophobic sterol cores shielded from the aqueous environment and the hydrophilic sulfate headgroups exposed.
Experimental Determination of CMC
Several well-established techniques can be employed to determine the CMC of cholesterol sulfate. The choice of method depends on the required sensitivity, the nature of the surfactant, and available instrumentation[13].
Method
Principle
Advantages
Disadvantages
Surface Tensiometry
Measures the surface tension of solutions at varying surfactant concentrations. A distinct break in the plot of surface tension versus the logarithm of concentration indicates the CMC[14][15].
Direct method, considered a gold standard. Does not require a probe[13].
May be less sensitive for surfactants with very low CMCs. Requires meticulous cleaning of equipment.
Fluorescence Spectroscopy
Utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of micelles. The change in the probe's fluorescence properties (e.g., emission spectrum, anisotropy) is monitored as a function of surfactant concentration to identify the CMC[13][16][17][18][19].
Highly sensitive, suitable for low CMCs. Requires small sample volumes[13].
Indirect method, relies on the behavior of a probe which could potentially interact with the surfactant[13].
Conductivity Measurement
Applicable to ionic surfactants like cholesterol sulfate. The molar conductivity of the solution changes at the CMC due to the different mobilities of monomers and micelles[20].
Simple and cost-effective.
Only applicable to ionic surfactants. Sensitivity can be affected by the presence of other ions.
Dynamic Light Scattering (DLS)
Measures the size of particles in solution. A sudden increase in particle size, corresponding to the formation of micelles, indicates the CMC[21][22].
Provides information on micelle size and size distribution. Non-invasive[22].
May be less precise for determining the exact onset of micellization compared to other methods.
Experimental Protocol for CMC Determination using Fluorescence Spectroscopy with Pyrene:
Objective: To determine the CMC of cholesterol sulfate using the pyrene fluorescence probe method.
Materials:
Cholesterol sulfate (sodium salt)
Pyrene (fluorescence grade)
High-purity water
Volumetric flasks and pipettes
Fluorometer
Procedure:
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.
Prepare a series of cholesterol sulfate solutions in high-purity water with concentrations spanning the expected CMC range.
Add a small aliquot of the pyrene stock solution to each cholesterol sulfate solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the organic solvent is minimal (<1% of the total volume) to avoid affecting micellization.
Allow the solutions to equilibrate overnight in the dark with gentle stirring to ensure complete partitioning of pyrene.
Measure the fluorescence emission spectrum of each solution using a fluorometer. Excite the samples at ~335 nm and record the emission spectrum from 350 to 500 nm[13].
Determine the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) (I₁/I₃ ratio).
Plot the I₁/I₃ ratio as a function of the logarithm of the cholesterol sulfate concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.
Causality Behind Experimental Choices:
Pyrene as a probe: Pyrene's fluorescence emission spectrum is highly sensitive to the polarity of its microenvironment, making it an excellent probe for detecting the formation of the hydrophobic micellar core[13].
I₁/I₃ ratio: This ratiometric measurement is less susceptible to fluctuations in lamp intensity and probe concentration, leading to more robust and reproducible results.
Diagram 3: Logical Relationship in CMC Determination
Caption: Physicochemical changes at the CMC.
Interaction with Lipid Membranes
The interaction of sulfated cholesterol derivatives with lipid membranes is fundamental to their biological roles. Cholesterol sulfate, like cholesterol, can insert into phospholipid bilayers, influencing membrane fluidity, permeability, and organization[3].
Key Effects on Lipid Membranes:
Membrane Fluidity: The incorporation of cholesterol sulfate can modulate membrane fluidity. Studies have shown that it can have a slight ordering effect on the membrane organization[3].
Permeability: By altering the packing of lipids, cholesterol sulfate can influence the permeability of the membrane to water and small solutes[2].
Membrane Fusion: Cholesterol sulfate has been reported to inhibit membrane fusion, a property that is crucial in processes like sperm capacitation.
Zeta Potential: As a negatively charged molecule, the incorporation of cholesterol sulfate into a lipid bilayer will decrease the surface (zeta) potential of the membrane[3].
Experimental Protocol for Assessing Membrane Interaction using Dynamic Light Scattering (DLS) and Zeta Potential Measurement:
Objective: To characterize the effect of cholesterol sulfate incorporation on the size and surface charge of liposomes.
Materials:
Cholesterol sulfate (sodium salt)
Phospholipids (e.g., POPC, DPPC)
Chloroform
Rotary evaporator
Extruder with polycarbonate membranes
Dynamic Light Scattering (DLS) instrument with zeta potential measurement capabilities
Procedure:
Prepare a lipid film: Dissolve the desired phospholipids and cholesterol sulfate in chloroform at the desired molar ratio. Evaporate the solvent using a rotary evaporator to form a thin lipid film.
Hydrate the lipid film: Add an aqueous buffer to the lipid film and hydrate it above the phase transition temperature of the phospholipids to form multilamellar vesicles (MLVs).
Prepare unilamellar vesicles (LUVs): Extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce LUVs of a uniform size.
Characterize the liposomes:
Size: Measure the hydrodynamic diameter of the liposomes using DLS.
Zeta Potential: Measure the zeta potential of the liposomes to determine their surface charge.
Compare the results of liposomes with and without incorporated cholesterol sulfate to assess its impact on membrane properties.
Causality Behind Experimental Choices:
Liposomes as model membranes: Liposomes are well-established and versatile model systems that mimic the lipid bilayer of biological membranes.
DLS and Zeta Potential: These techniques provide quantitative data on the physical properties of the liposomes, allowing for a direct assessment of the effects of cholesterol sulfate incorporation.
Protein Binding
Cholesterol sulfate is known to interact with a variety of proteins, thereby modulating their function. These interactions are often specific and play a crucial role in its biological activity.
Key Protein Interactions:
Serum Albumin: Cholesterol sulfate binds to serum albumin in the bloodstream, which facilitates its transport.
Nuclear Receptors: It can act as a ligand for certain nuclear receptors, influencing gene expression.
Enzymes: Cholesterol sulfate can allosterically regulate the activity of various enzymes.
Experimental Protocol for Characterizing Protein Binding using Surface Plasmon Resonance (SPR):
Objective: To determine the binding affinity and kinetics of the interaction between cholesterol sulfate and a target protein.
Materials:
Cholesterol sulfate-containing liposomes (prepared as described in section 4)
Target protein
SPR instrument and sensor chips (e.g., L1 chip for liposome capture)
Running buffer
Procedure:
Immobilize liposomes on the sensor chip: Capture the cholesterol sulfate-containing liposomes on the surface of an L1 sensor chip.
Inject the target protein: Inject a series of concentrations of the target protein over the sensor surface.
Monitor the binding response: The SPR instrument will detect changes in the refractive index at the sensor surface, which is proportional to the amount of protein bound to the liposomes.
Regenerate the surface: After each protein injection, regenerate the sensor surface to remove the bound protein.
Analyze the data: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Causality Behind Experimental Choices:
SPR: This is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing quantitative data on binding kinetics and affinity.
Liposome immobilization: Presenting cholesterol sulfate in the context of a lipid bilayer mimics its natural environment and allows for the study of interactions that may be dependent on the membrane context.
Analytical Techniques for Characterization
A variety of analytical techniques are employed to characterize sulfated cholesterol derivatives and their aggregates.
Technique
Application
Reference
High-Performance Liquid Chromatography (HPLC)
Separation and quantification of cholesterol sulfate from biological matrices.
The physicochemical properties of sulfated cholesterol derivatives are intricately linked to their diverse and vital biological functions. A thorough understanding of these properties, from solubility and self-aggregation to membrane and protein interactions, is essential for advancing research in numerous scientific disciplines. This technical guide has provided a comprehensive overview of these properties and has outlined robust experimental protocols for their characterization. By employing the methodologies described herein, researchers can gain deeper insights into the behavior of these fascinating molecules and unlock their potential for therapeutic and biotechnological applications.
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Nam, L. B., Kim, S. J., Nguyen, T. K., Jeong, C. Y., Lee, J. Y., Lee, J. S., Seo, J. T., & Moon, S. J. (2025). Cholesterol Sulfate as a Negative Regulator of Cellular Cholesterol Homeostasis. Molecules and cells, 48(3), 100209.
Haberland, M. E., & Reynolds, J. A. (1973). Self-association of cholesterol in aqueous solution.
Nakahara, Y., Kida, T., Nakatsuji, Y., & Akashi, M. (2005).
Muser. (n.d.). Micelle Characterization by Dynamic Light Scattering: Bringing Viscosity into the Equation. Retrieved February 17, 2026, from [Link]
Missel, P. J., Mazer, N. A., Benedek, G. B., & Young, C. Y. (1982). Light scattering by polydisperse cylindrical micelles. Transactions of the Faraday Society, 78, 2635-2651.
Głogowska, A., & Korf, A. (2018). Analytical methods for cholesterol quantification. ResearchGate. Retrieved from [Link]
Freeman, S. A., Jaikaran, A. S. I., & Choy, J. (2019). A new approach for investigating the response of lipid membranes to electrocompression by coupling droplet mechanics and membrane biophysics. Interface focus, 9(6), 20190065.
Biology LibreTexts. (2023, January 6). 9.2: Lipids Aggregates in Water - Micelles and Liposomes. Retrieved February 17, 2026, from [Link]
Fandrei, F., Engberg, O., Opálka, L., Jančálková, P., Pullmannová, P., Steinhart, M., Kováčik, A., Vávrová, K., & Huster, D. (2022). Cholesterol sulfate fluidizes the sterol fraction of the stratum corneum lipid phase and increases its permeability. Biophysical journal, 121(3), 488a.
Castanho, M. A., Brown, W., & Prieto, M. J. (1992). Rod-like cholesterol micelles in aqueous solution studied using polarized and depolarized dynamic light scattering. Biophysical journal, 63(6), 1455–1461.
Agilent. (2024, October 15). Analysis of Lipid Nanoparticle Composition. Retrieved February 17, 2026, from [Link]
Lin, T.-J. (2023, April 30). Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science]. Retrieved from [Link]
Wikipedia. (n.d.). Critical micelle concentration. Retrieved February 17, 2026, from [Link]
Kida, T., Nakahara, Y., Akashi, M., & Nakatsuji, Y. (2023). Micelle Formation in Aqueous Solutions of the Cholesterol-Based Detergent Chobimalt Studied by Small-Angle Scattering. International journal of molecular sciences, 24(4), 3658.
Barit, J. B., & T., T. (2015). Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K.
Li, Y., Wang, Y., Liu, Y., Wang, Y., Sun, B., & Sun, J. (2024). Cholesterol sulfate-mediated ion-pairing facilitates the self-nanoassembly of hydrophilic cationic mitoxantrone. Journal of colloid and interface science, 669, 731–739.
Castanho, M. A., Brown, W., & Prieto, M. J. (1992). Rod-like cholesterol micelles in aqueous solution studied using polarized and depolarized dynamic light scattering. Biophysical journal, 63(6), 1455–1461.
Yu, X., Lei, S., Shen, Y., Liu, T., & Su, Z. (2025). Cholesterol Sulfate: Pathophysiological Implications and Potential Therapeutics. Biomolecules, 15(5), 646.
Dias, I. H. K., Brown, S., & Charchar, F. J. (2025). Cholesterol Sulfate in Biological Membranes: A Biophysical Study in Cholesterol-Poor and Cholesterol-Rich Biomimetic Models. International journal of molecular sciences, 26(11), 5934.
Gaudio, P., d'Angelo, F., & Castellano, P. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Langmuir, 36(20), 5557–5566.
Department of Chemical Physics, Faculty of Chemical Technology, Slovak University of Technology. (n.d.). Exercise 9: CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved February 17, 2026, from [Link]
Kida, T., et al. (2023).
TEGEWA. (2023, October 5). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. Retrieved February 17, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Dihydrocholesterol-3-sulfate in biological samples such as serum and plasma. Dihydrocholesterol-3-sulfate is a sulfated endogenous steroid, and its accurate measurement is crucial for understanding various physiological and pathophysiological processes.[1][2] This method utilizes a straightforward sample preparation procedure followed by reverse-phase chromatography and detection using a triple quadrupole mass spectrometer operating in negative ion mode. The protocol has been designed to offer high precision, accuracy, and robustness, making it suitable for both research and drug development applications.
Introduction
Dihydrocholesterol, a metabolite of cholesterol, can be sulfated to form Dihydrocholesterol-3-sulfate. Steroid sulfation is a key metabolic pathway that regulates the biological activity of steroids, their transport in circulation, and their subsequent metabolism.[2] Altered levels of sulfated steroids have been implicated in various diseases, making their quantification a topic of significant research interest.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference method for the analysis of sulfated steroids due to its high sensitivity, specificity, and rapid turnaround time.[1] This technique allows for the direct measurement of intact sulfated steroids, overcoming the limitations of older methods like immunoassays, which can suffer from cross-reactivity, and gas chromatography-mass spectrometry (GC-MS), which requires extensive sample derivatization.[1][3]
This application note provides a comprehensive protocol for the quantification of Dihydrocholesterol-3-sulfate, addressing key aspects from sample preparation to data analysis. The methodology is based on established principles for the analysis of sulfated steroids by LC-MS/MS.[4][5]
Principle of the Method
The method involves three main steps: sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: A simple and efficient protein precipitation followed by solid-phase extraction (SPE) is employed to isolate Dihydrocholesterol-3-sulfate from the biological matrix and remove potential interferences.[4][6]
Chromatographic Separation: The analyte is separated from other endogenous compounds on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of ammonium acetate in water and an organic solvent.[5][7]
Mass Spectrometric Detection: The quantification is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in the negative ion mode is utilized, as it is highly effective for ionizing sulfated molecules.[8] The fragmentation of the precursor ion of Dihydrocholesterol-3-sulfate to a specific product ion provides high selectivity and sensitivity.[9]
Materials and Reagents
Item
Supplier
Part Number
Dihydrocholesterol
Sigma-Aldrich
D6128
Dihydrocholesterol-3-sulfate
(Requires custom synthesis or specialized supplier)
(Requires custom synthesis or specialized supplier)
-
Acetonitrile (LC-MS Grade)
Fisher Scientific
A955-4
Methanol (LC-MS Grade)
Fisher Scientific
A456-4
Water (LC-MS Grade)
Fisher Scientific
W6-4
Ammonium Acetate
Sigma-Aldrich
A1542
Formic Acid
Sigma-Aldrich
F0507
Oasis HLB SPE Cartridges
Waters
186000333
1.5 mL Microcentrifuge Tubes
Eppendorf
022363204
Glass Autosampler Vials
Agilent
5182-0714
Note: The availability of a certified reference standard for Dihydrocholesterol-3-sulfate and its deuterated internal standard is a critical consideration. Researchers may need to pursue custom synthesis.
Experimental Workflow
Figure 1: Overall experimental workflow for the quantification of Dihydrocholesterol-3-sulfate.
Detailed Protocols
Standard and Quality Control (QC) Sample Preparation
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve Dihydrocholesterol-3-sulfate in methanol.
Working Standard Solutions: Serially dilute the primary stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of Dihydrocholesterol-d7-3-sulfate in methanol.
QC Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of Dihydrocholesterol-3-sulfate into a pooled matrix (e.g., serum or plasma).
Sample Preparation Protocol
Pipette 100 µL of the sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
Add 10 µL of the internal standard working solution (100 ng/mL Dihydrocholesterol-d7-3-sulfate) to each tube and vortex briefly. The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variations in extraction recovery and instrument response.
Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
Centrifuge at 13,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a clean tube.
Dilute the supernatant with 600 µL of water.
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
Load the diluted supernatant onto the SPE cartridge.
Wash the cartridge with 1 mL of water.
Elute the analyte with 1 mL of methanol into a clean collection tube.
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 85% Mobile Phase A, 15% Mobile Phase B) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Chromatographic Conditions:
Parameter
Condition
Column
C18 Reverse-Phase, 2.1 x 100 mm, 2.6 µm
Mobile Phase A
10 mM Ammonium Acetate in Water
Mobile Phase B
Acetonitrile:Methanol (70:30, v/v)
Flow Rate
0.4 mL/min
Column Temperature
40°C
Injection Volume
10 µL
Gradient Elution:
Time (min)
% Mobile Phase B
0.0
15
1.0
15
8.0
95
10.0
95
10.1
15
12.0
15
Mass Spectrometry Conditions:
Parameter
Setting
Ionization Mode
Electrospray Ionization (ESI), Negative
Capillary Voltage
3.5 kV
Source Temperature
150°C
Desolvation Temperature
350°C
Desolvation Gas Flow
800 L/hr
Cone Gas Flow
50 L/hr
MRM Transitions:
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Dihydrocholesterol-3-sulfate
467.3
97.1
45
Dihydrocholesterol-d7-3-sulfate (IS)
474.3
97.1
45
Note: The precursor ion corresponds to the [M-H]- adduct of Dihydrocholesterol-3-sulfate. The product ion at m/z 97.1 corresponds to the bisulfate ion (HSO4-), a characteristic fragment for sulfated steroids in negative ion mode CID.[7][9] The collision energy should be optimized for the specific instrument used.
Figure 2: Fragmentation of Dihydrocholesterol-3-sulfate in the mass spectrometer.
Data Analysis and Method Validation
The concentration of Dihydrocholesterol-3-sulfate in the samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
The method should be validated according to relevant regulatory guidelines, assessing parameters such as:
Linearity: A linear response should be observed over the desired concentration range (e.g., R² > 0.99).[5]
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[4][5]
Selectivity: The absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Matrix Effect: The ion suppression or enhancement caused by the sample matrix should be evaluated.[4]
Recovery: The efficiency of the extraction procedure should be determined.[4]
Stability: The stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) should be assessed.[4]
- Ensure consistent vortexing and evaporation times- Calibrate pipettes regularly
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of Dihydrocholesterol-3-sulfate in biological matrices. The protocol is designed to be robust and can be adapted for high-throughput analysis in a research or drug development setting. The high selectivity of tandem mass spectrometry, coupled with an efficient sample preparation procedure, ensures accurate and precise results.
References
Gargiulo, S., et al. (2018). UPLC–MS/MS Identification of Sterol Sulfates in Marine Diatoms. Marine Drugs, 16(12), 509. Available at: [Link]
de la Torre, X., et al. (2019). Direct quantitation of endogenous steroid sulfates in human urine by liquid chromatography-electrospray tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 37-48. Available at: [Link]
Koal, T., & Hewitt, J. K. (2015). Regulation of Steroid Action by Sulfation and Desulfation. Endocrine Reviews, 36(5), 526–553. Available at: [Link]
Hintze, K. J., & Xia-Zhang, L. (2004). Examples of DIOS-MS spectra including a sulfated steroid (negative ionization mode). ResearchGate. Available at: [Link]
Biotage. (2025). Simplifying sterol analysis: modern approach for diagnosing lipid disorders. Biotage. Available at: [Link]
Jenkinson, C., et al. (2021). Development of a LC-MS/MS method to measure serum 3-sulfate and 3-glucuronide 25-hydroxyvitamin D3 metabolites. Steroids, 169, 108812. Available at: [Link]
Nuzzo, G., et al. (2018). Liquid chromatography–tandem mass spectrometry (LC–MS/MS) analysis of sterol sulfates in S. marinoi. ResearchGate. Available at: [Link]
Mueller, J. W., et al. (2018). Insights into steroid sulfation and desulfation pathways in. Journal of Molecular Endocrinology, 61(2), R139–R152. Available at: [Link]
Ralls, J. O. (1943). Dihydrocholesterol. Organic Syntheses, Coll. Vol. 2, p.193 (1943); Vol. 19, p.40 (1939). Available at: [Link]
LIPID MAPS. (2010). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. LIPID MAPS. Available at: [Link]
Shackleton, C. H., & Chuang, H. (1998). Capillary Liquid Chromatography/Electrospray Mass Spectrometry for Analysis of Steroid Sulfates in Biological Samples. Analytical Chemistry, 70(23), 4887–4894. Available at: [Link]
Sanchez-Guijo, A., et al. (2016). Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS. Journal of Lipid Research, 57(2), 325–335. Available at: [Link]
Ploss, T., et al. (2019). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Metabolites, 9(7), 129. Available at: [Link]
Weidolf, L. (2011). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]
Using Dihydrocholesterol-3-sulfate sodium as an internal standard.
Abstract This application note details the validation and protocol for using Dihydrocholesterol-3-sulfate sodium (DHCS) as an internal standard (IS) for the quantification of Cholesterol Sulfate (CS) in biological matric...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the validation and protocol for using Dihydrocholesterol-3-sulfate sodium (DHCS) as an internal standard (IS) for the quantification of Cholesterol Sulfate (CS) in biological matrices. While deuterium-labeled analogs (e.g., d7-Cholesterol Sulfate) are the gold standard, DHCS offers a cost-effective alternative with nearly identical physicochemical properties. However, its use requires rigorous chromatographic resolution or mathematical correction due to the M+2 isotopic overlap from endogenous cholesterol sulfate. This guide provides the necessary "Expert Insights" to navigate these challenges.
Structural Difference: DHCS is the saturated analog of CS. The double bond at C5-C6 in cholesterol is hydrogenated, resulting in a mass shift of +2.016 Da.
1.2 Strategic Utility
Ionization Similarity: Both molecules possess a sulfate group at the C3 position, ensuring identical ionization efficiency (ESI negative mode) and fragmentation patterns (loss of
).
Extraction Recovery: Being structural analogs, DHCS mimics the phase-partitioning behavior of CS during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE), effectively compensating for matrix effects.
Cost & Stability: DHCS is significantly more stable against oxidation (due to the lack of the double bond) and cost-effective compared to deuterated isotopes.
1.3 Critical Expert Insight: The Isotope Interference
Because the mass difference is only +2 Da, the M+2 isotope of endogenous Cholesterol Sulfate (arising from
or ) falls exactly at m/z 467.3, interfering with the DHCS signal.
Risk:[1][2][3] Overestimation of the Internal Standard signal, leading to underestimation of the analyte.
Solution: You must either chromatographically separate CS and DHCS or apply a mathematical correction (detailed in Part 3).
Part 2: Experimental Protocol
Reagent Preparation
Solution
Concentration
Solvent
Storage
Notes
Stock Solution
1.0 mg/mL
Methanol (LC-MS Grade)
-20°C
Sonicate for 5 mins to ensure full dissolution of the sodium salt.
Working IS Solution
1.0 µg/mL
50% Methanol / 50% Water
4°C (1 week)
Prepare fresh weekly to prevent hydrolysis of the sulfate ester.
Sample Preparation (Protein Precipitation)
Target Matrix: Human Plasma/Serum
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
IS Addition: Add 10 µL of Working IS Solution (1 µg/mL DHCS). Vortex gently.
Precipitation: Add 200 µL of Acetonitrile (pre-chilled to 4°C).
Why: Acetonitrile precipitates proteins while keeping polar lipids like sterol sulfates in solution.
Extraction: Vortex vigorously for 30 seconds. Incubate at -20°C for 10 minutes to maximize protein crash.
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer: Transfer 150 µL of the supernatant to an LC vial containing a glass insert.
Optional: If sensitivity is low, evaporate supernatant under
and reconstitute in 50 µL MeOH:Water (1:1).
LC-MS/MS Conditions
Chromatography (LC)
Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or Waters ACQUITY BEH C18.
Rationale: Sterol sulfates are sticky; a C18 column with high carbon load provides necessary retention.
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted).
Mobile Phase B: Methanol / Acetonitrile (90:10 v/v).
Note: Ammonium acetate is critical for negative mode ionization; avoid formic acid as it suppresses sulfate signals.
Gradient:
0-1 min: 50% B
1-6 min: Linear ramp to 95% B
6-8 min: Hold at 95% B
8.1 min: Re-equilibrate at 50% B
Mass Spectrometry (MS)
Source: ESI Negative Mode (ESI-)
Spray Voltage: -3500 V
Source Temp: 350°C (High heat helps desolvation of these heavy lipids).
MRM Transitions:
Analyte
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Dwell Time (ms)
Cholesterol Sulfate
465.3
96.9 ()
35
50
Dihydrocholesterol Sulfate (IS)
467.3
96.9 ()
35
50
Part 3: Data Analysis & Self-Validating Logic
The Isotopic Correction Factor (ICF)
If your LC method does not baseline separate CS and DHCS (Resolution < 1.5), you must correct the IS peak area.
Determine Isotope Contribution: Inject a high-concentration standard of pure Cholesterol Sulfate (without IS).
Measure Ratio: Calculate the ratio of signal at m/z 467 to m/z 465.
(Theoretical for is approx 0.10 or 10% due to and ).
Corrected IS Area:
Quantification Calculation
Where RF (Response Factor) is determined from a calibration curve.
Part 4: Visualization (Workflow & Logic)
Figure 1: Analytical workflow emphasizing the critical decision path for isotopic correction.
References
Sánchez-Guijo, A., et al. (2015).[4] "Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS." Journal of Lipid Research, 56(9), 1843-1851.
Mitamura, K., et al. (1995). "Fragmentation behavior of sulfate and phosphate monoesters in electrospray mass spectrometry." Analytical Chemistry, 67(22). (Describes the m/z 97 sulfate fragment).
Agilent Technologies. (2019).[5] "LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column." Application Note.
Strott, C. A., & Higashi, Y. (2003). "Cholesterol sulfate in human physiology: what's it all about?" Journal of Lipid Research, 44(7), 1268-1278.
Dual-Retention Strategy: Optimized Extraction of Sulfated Steroids from Serum using Mixed-Mode WAX SPE
Executive Summary The quantification of intact sulfated steroids (e.g., DHEA-S, Estrone Sulfate) in serum is a critical workflow in endocrinology and oncology. However, these analytes present a unique "amphiphilic parado...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quantification of intact sulfated steroids (e.g., DHEA-S, Estrone Sulfate) in serum is a critical workflow in endocrinology and oncology. However, these analytes present a unique "amphiphilic paradox": they possess a lipophilic steroid backbone and a highly polar, anionic sulfate group. Traditional Liquid-Liquid Extraction (LLE) often fails to recover these polar conjugates, while standard C18 Solid-Phase Extraction (SPE) suffers from massive co-elution of phospholipids, leading to severe ion suppression in LC-MS/MS.
This application note details a Mixed-Mode Weak Anion Exchange (WAX) protocol. By exploiting the dual chemical nature of sulfated steroids, this method achieves >90% recovery and near-total removal of phospholipid interferences through an "orthogonal wash" strategy.
The Chemical Challenge: Why Standard Methods Fail
To design a robust protocol, one must understand the molecular behavior of the target analytes in a biological matrix.
The Amphiphilic Trap
Sulfated steroids are permanently ionized strong acids (pKa < 2.0).
LLE Limitations: Non-polar solvents (Hexane/MTBE) extract free steroids but leave the polar sulfates in the aqueous phase.
C18 Limitations: While C18 retains sulfates via the steroid backbone, it also retains endogenous phospholipids (phosphatidylcholines). These phospholipids co-elute during the methanol gradient, causing "blind spots" in MS detection due to ion suppression.
The Albumin Reservoir
Over 90% of circulating steroid sulfates are bound to albumin. Direct loading of serum onto SPE cartridges results in breakthrough because the protein-bound fraction bypasses the sorbent. Protein precipitation (PPT) is a mandatory pre-treatment step.
Mechanism of Action: The "Lock and Key" WAX Strategy
The Mixed-Mode WAX sorbent utilizes two retention mechanisms simultaneously:
Reversed-Phase (RP): Van der Waals forces bind the steroid ring system.
Anion Exchange (AX): A positively charged amine group on the sorbent binds the negatively charged sulfate.
The power of this method lies in the Interference Elution Step (Wash 2) . Because the analyte is "locked" by the ionic bond, we can wash the cartridge with 100% organic solvent. This removes hydrophobic neutrals (fats, free steroids) that are only held by RP, while the sulfate remains bound.
Dilution (Critical): Transfer the supernatant to a new tube. Dilute with Water (Milli-Q) to reduce the organic content to <5% (approx. 1:20 dilution). High organic content during loading will cause breakthrough of the RP mechanism.
Step 2: Solid Phase Extraction (WAX)
Step
Solvent / Buffer
Purpose
1. Condition
1 mL Methanol
Solvates the polymeric pores.
2. Equilibrate
1 mL Water (pH 7)
Prepares surface for aqueous load.
3. Load
Diluted Supernatant
Analyte binds via RP and Anion Exchange.
4. Wash 1
1 mL 2% Formic Acid (aq)
Removes salts and proteins; ensures Sorbent is (+) charged.
5. Wash 2
1 mL 100% Methanol
The Critical Step. Elutes neutrals, free steroids, and lipids. Sulfate stays bound.
6. Elute
2 x 400 µL 5% NH₄OH in Methanol
High pH deprotonates the sorbent amine (neutralizes it), breaking the ionic bond.
Step 3: Post-Processing
Evaporate eluate under Nitrogen at 40°C. Avoid higher temps to prevent hydrolysis of the sulfate group.
Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:MeOH + 5mM Ammonium Acetate).
Workflow Diagram
Performance Data & Validation
The following table summarizes typical recovery rates comparing standard C18 protocols against the optimized WAX protocol.
Analyte
C18 SPE Recovery (%)
WAX SPE Recovery (%)
Matrix Effect (Ion Suppression)
DHEA-S
65 - 75%
92 - 98%
Negligible in WAX
Estrone Sulfate
60 - 70%
90 - 95%
High suppression in C18
Testosterone Sulfate
68 - 72%
88 - 94%
Negligible in WAX
Note on Matrix Effects: The WAX protocol typically yields matrix factors (MF) between 0.95 and 1.05, indicating a "clean" extract free of phospholipid suppression regions often seen in C18 extracts at retention times typical for steroid sulfates.
Troubleshooting & Optimization
Low Recovery
Cause: Loading organic % is too high.
Fix: Ensure the supernatant from the protein crash is diluted at least 1:10 or 1:20 with water. If the organic solvent > 10% during loading, the hydrophobic interaction (RP) fails, and the analyte may not have time to establish the ionic interaction.
Hydrolysis (Appearance of Free Steroids)
Cause: Exposure to high temperature or low pH for extended periods.
Fix: Keep evaporation temperature < 40°C. Do not leave samples in the acidic "Wash 1" state for hours; proceed immediately to elution.
Ion Suppression
Cause: Incomplete elution of phospholipids.
Fix: Ensure the "Wash 2" step utilizes 100% Methanol . Do not add water to this wash. The water would increase the polarity and potentially retain some polar lipids. We want maximum organic strength here to strip the column, relying entirely on the ionic bond to hold the sulfate.
References
Wudy, S. A., et al. (2000). Profiling intact steroid sulfates and unconjugated steroids in biological fluids by liquid chromatography–tandem mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology. Link
Waters Corporation. Oasis WAX Application Notebook: Extraction of Acidic Drugs and Metabolites.Link
Mueller, J. W., et al. (2015). The biology of steroid sulfation. Molecular and Cellular Endocrinology. Link
Galuska, C. E., et al. (2013). Profiling intact steroid sulfates and unconjugated steroids in biological fluids by liquid chromatography-tandem mass spectrometry. Analyst.[2] Link
HPLC separation of Dihydrocholesterol-3-sulfate from other sterol sulfates.
Technical Application Note: High-Resolution LC-MS/MS Separation of Dihydrocholesterol-3-Sulfate from Cholesterol Sulfate Executive Summary Objective: To establish a robust, self-validating protocol for the chromatographi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: High-Resolution LC-MS/MS Separation of Dihydrocholesterol-3-Sulfate from Cholesterol Sulfate
Executive Summary
Objective: To establish a robust, self-validating protocol for the chromatographic separation and mass spectrometric quantification of Dihydrocholesterol-3-sulfate (DHCS) in the presence of high-abundance Cholesterol Sulfate (CS).
Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Scientists.[1]
Application: Biomarker analysis for Smith-Lemli-Opitz Syndrome (SLOS), X-linked Ichthyosis (XLI), and pharmaceutical impurity profiling of cholesterol-derived therapeutics.[1]
Introduction & Scientific Context
Dihydrocholesterol-3-sulfate (DHCS), also known as Cholestanol Sulfate, is the 5
-saturated analog of Cholesterol Sulfate (CS).[1] While CS is a ubiquitous membrane stabilizer and regulatory molecule (typically 1–5 µM in plasma), DHCS is often present at trace levels.
The Analytical Challenge:
Structural Similarity: The two molecules differ only by a single double bond at the C5-C6 position. This results in nearly identical solubility profiles, making extraction selectivity difficult.[1]
Abundance Dynamic Range: In biological matrices, CS often exceeds DHCS concentrations by 100-fold or more.[1] Without adequate chromatographic separation, the isotopic envelope of CS (specifically the
S and C isotopes) can interfere with the detection of DHCS, or ion suppression may mask the trace analyte.
Isomeric Complexity: Researchers must also distinguish these from 7-Dehydrocholesterol sulfate (7-DHC-S), which is critical in SLOS diagnosis.[1]
Mechanistic Insight (Chromatography):
On Reversed-Phase (C18) stationary phases, retention is governed by hydrophobicity.[1] The double bond in CS slightly increases polarity and reduces planarity compared to the fully saturated DHCS. Therefore, DHCS (saturated) is more hydrophobic and will elute after CS. This predictable elution order is the cornerstone of peak identification.
Rationale: Sterol sulfates are amphiphilic. A standard lipid extraction must be modified to ensure the polar sulfate group partitions effectively into the organic phase or is retained on SPE.
Aliquot: Transfer 100 µL of plasma/serum to a glass tube.
Spike: Add 10 µL of Internal Standard (d7-CS, 1 µg/mL in MeOH).
Phase Separation: Add 100 µL Water. Centrifuge at 3,000 x g for 10 min.
Recovery: Collect the lower (organic) phase.[2][3] Note: Sterol sulfates partition into the chloroform/methanol phase, unlike free steroids.[1]
Dry & Reconstitute: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (80% MeOH) .
LC-MS/MS Conditions
Rationale: A high-carbon-load C18 column is selected to maximize the hydrophobic interaction difference between the saturated and unsaturated sterol backbones.[1] Methanol is chosen over Acetonitrile as the organic modifier because it typically offers better shape selectivity for sterol isomers.
Chromatography (UHPLC):
Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or equivalent high-resolution C18.[1]
Column Temp: 45°C (Elevated temperature improves mass transfer for bulky sterols).
Flow Rate: 0.4 mL/min.
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted).
Based on the hydrophobicity principle (Planarity of A/B ring junction):
7-Dehydrocholesterol Sulfate: Elutes first (Most polar, 2 double bonds).[1]
Cholesterol Sulfate (CS): Elutes second (~5.5 min).
Dihydrocholesterol Sulfate (DHCS): Elutes last (~5.8 min).
Note: The resolution (
) between CS and DHCS should be calculated. A value of is required for baseline separation.
Suitability Criteria (System Suitability Test)
Before running samples, inject a mixture of CS and DHCS standards (100 ng/mL each).
Tailing Factor: Must be < 1.2 for both peaks.
Resolution: Valley height between CS and DHCS must be < 10% of the DHCS peak height.
Sensitivity: S/N ratio for DHCS (at LLOQ level) must be > 10.
Workflow Visualization
Caption: Step-by-step workflow for the extraction, chromatographic separation, and MS quantification of sterol sulfates.
References
Sánchez-Guijo, A., et al. (2015).[1] "Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS." Journal of Lipid Research.
Gallo, C., et al. (2018).[1] "UPLC–MS/MS Identification of Sterol Sulfates in Marine Diatoms." Marine Drugs.
Wudy, S. A., et al. (2015).[1] "A New LC-MS/MS Assay for the Analysis of Sulfated Steroids in Human Serum." ESPE Abstracts.
Moghadasian, M. H. (2002).[1] "Clinical pharmacology of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors." Life Sciences. (Context on sterol biosynthesis inhibition and precursors).
Application Note: Cell Culture Treatment with Dihydrocholesterol-3-sulfate Sodium
High-Stability Sterol Sulfate for Nuclear Receptor Signaling and Membrane Lipidomics [1] Executive Summary Dihydrocholesterol-3-sulfate sodium (DHC-3-S) (also known as Cholestanol Sulfate) is the saturated analog of the...
Author: BenchChem Technical Support Team. Date: February 2026
High-Stability Sterol Sulfate for Nuclear Receptor Signaling and Membrane Lipidomics [1]
Executive Summary
Dihydrocholesterol-3-sulfate sodium (DHC-3-S) (also known as Cholestanol Sulfate) is the saturated analog of the potent regulatory lipid Cholesterol Sulfate (CS).[1] Unlike CS, which contains a C5-C6 double bond susceptible to oxidative degradation, DHC-3-S offers superior chemical stability while retaining significant biological activity.[1]
This guide details the specific protocols for solubilizing and delivering DHC-3-S to cell cultures. It focuses on its application as a stable ligand for ROR
(Retinoic Acid-Related Orphan Receptor alpha) and a modulator of membrane dynamics.[1]
Key Applications:
Nuclear Receptor Research: Stable agonist for ROR
to study circadian rhythm and lipid metabolism without oxidative artifacts.
Dermatology: Investigating keratinocyte differentiation markers (Filaggrin, Loricrin) in ichthyosis models.
Membrane Biophysics: Modulating lipid raft rigidity and viral entry kinetics.
Physicochemical Profile & Stability
Why use DHC-3-S over Cholesterol Sulfate?
The primary failure mode in sterol research is the unwitting use of oxidized byproducts. Cholesterol sulfate degrades into oxysterol sulfates (e.g., 7-ketocholesterol sulfate) upon exposure to air/light, which have distinct and often toxic biological effects.[1] DHC-3-S lacks the double bond, preventing this oxidation.[1]
Feature
Cholesterol Sulfate (CS)
Dihydrocholesterol-3-sulfate (DHC-3-S)
CAS No.
2864-50-8
1259-95-6 (Parent) / Custom Salts
Structure
C5-C6 Double Bond (Unsaturated)
Saturated (No Double Bond)
Oxidation Risk
High (forms 7-keto/7-hydroxy derivatives)
Negligible (High Stability)
ROR Binding
High Affinity ( ~ nM range)
High Affinity (Stable Agonist)
Solubility
Amphiphilic (CMC ~20-40 M)
Amphiphilic (Lower CMC likely)
Reconstitution & Solubilization Protocol
CRITICAL: DHC-3-S is an amphiphilic lipid salt.[1] Direct addition of a DMSO stock to aqueous cell culture media often causes rapid, microscopic precipitation that is invisible to the naked eye but nullifies the treatment. Carrier-mediated delivery is required. [1]
M working stock : Slowly add 10 L of the 10 mM DHC-3-S DMSO stock into 990 L of the 5% MCD solution while vortexing.
Incubate: Place the mixture in a shaking incubator at 37°C for 30–60 minutes. This forces the lipid tail into the cyclodextrin cavity.
Result: A clear solution where DHC-3-S is water-soluble.[1]
Final Dilution:
Dilute this complexed stock directly into cell culture media to the final desired concentration (typically 10–25
M).
Visualization: Solubilization Workflow
Caption: Workflow for generating water-soluble DHC-3-S complexes using Methyl-beta-cyclodextrin.
Experimental Protocol: ROR
Activation Assay
Objective: Induce expression of ROR
target genes (e.g., FLG, Bmal1) in keratinocytes or hepatocytes.[1]
Cell Culture Conditions
Cell Type: HaCaT Keratinocytes or HepG2 Hepatocytes.
Media Constraint: Use Delipidated Fetal Bovine Serum (FBS) or Serum-Free Media.[1] Standard FBS contains endogenous cholesterol sulfate and undefined sterols that mask the effect of DHC-3-S.
Treatment Timeline
Seeding (Day 0): Seed cells at
cells/well (6-well plate). Allow to adhere for 24h.
Starvation (Day 1): Wash cells 2x with PBS. Switch to media containing 5% Delipidated FBS for 12–24h to synchronize sterol metabolism.
Protein: Harvest at 48h for Western Blot (Target: Filaggrin, ROR
).
Troubleshooting & QC
Precipitation Check: Inspect media under a microscope 1 hour after treatment. If you see crystals/debris, the complexing failed.
Toxicity: If cells detach, reduce M
CD concentration; high cyclodextrin alone can deplete membrane cholesterol.[1]
Biological Mechanism: ROR
Signaling
DHC-3-S acts as a ligand for the Retinoic Acid-Related Orphan Receptor
(ROR).[1] Upon binding, it alters the receptor's conformation, recruiting co-activators (e.g., SRC-1/NCOA1) and displacing co-repressors.[1]
Pathway Logic:
Influx: DHC-3-S enters via OATP transporters or passive diffusion.[1]
Binding: Binds the Hydrophobic Ligand Binding Domain (LBD) of ROR
.
Translocation: The complex binds ROR Response Elements (RORE) on DNA.
Output: Upregulation of barrier proteins (Filaggrin) or circadian clock genes (Bmal1).
Visualization: Signaling Pathway[1][2]
Caption: Mechanism of DHC-3-S induced gene transcription via the RORalpha nuclear receptor.[1]
References
Kallen, J. A., et al. (2002).[1] "X-ray structure of the hRORalpha LBD at 1.63 A: structural and functional data that cholesterol or a cholesterol derivative is the natural ligand of RORalpha." Structure, 10(12), 1697–1707.[1]
Jetten, A. M. (2009).[1] "Retinoic acid-related orphan receptors (RORs): critical roles in development, immunity, circadian rhythm, and cellular metabolism."[1] Nuclear Receptor Signaling, 7, e003.[1]
Strott, C. A., & Higashi, Y. (2003).[1] "Cholesterol sulfate in human physiology: what's it all about?" Journal of Lipid Research, 44(7), 1268–1278.[1]
Hyslop, P. A., et al. (1990).[1] "The interaction of dihydrocholesterol and cholesterol with sphingolipid or phospholipid Langmuir monolayers."[3] Biophysical Journal (Contextual grounding on Dihydro- variant stability).
Solt, L. A., et al. (2011).[1] "Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists." Nature, 483, 43–50.[1] (Demonstrates synthetic ligand protocols for ROR/REV-ERB family). [1]
Application Notes & Protocols for Synthetic Dihydrocholesterol-3-Sulfate Sodium Salt
Introduction: Understanding Dihydrocholesterol-3-Sulfate Dihydrocholesterol-3-sulfate (DCS) is the sulfated metabolite of dihydrocholesterol, also known as cholestanol. It is a saturated sterol sulfate, structurally simi...
Dihydrocholesterol-3-sulfate (DCS) is the sulfated metabolite of dihydrocholesterol, also known as cholestanol. It is a saturated sterol sulfate, structurally similar to the more extensively studied Cholesterol-3-Sulfate (CS), which is one of the most abundant sterol sulfates in human plasma[1]. While cholesterol sulfate has been identified as a key regulatory molecule in numerous physiological processes—including cell membrane stabilization, signal transduction, and epidermal differentiation[2][3][4]—the specific biological roles of its saturated counterpart, DCS, are less characterized.
The primary utility of synthetic Dihydrocholesterol-3-sulfate sodium salt in a research setting is as a high-purity analytical standard, particularly for mass spectrometry-based applications. Its stable, saturated ring structure makes it an excellent internal standard for quantifying other sterols and their metabolites in complex biological matrices. Furthermore, its structural similarity to cholesterol sulfate allows it to be used in comparative studies to probe the specific roles of sterol saturation in biological systems, such as membrane dynamics and cellular cholesterol homeostasis.
This document provides a comprehensive guide for researchers, covering commercial sources, handling procedures, and detailed protocols for the application of synthetic Dihydrocholesterol-3-sulfate sodium salt.
Commercial Sourcing and Compound Identification
Acquiring high-purity synthetic Dihydrocholesterol-3-sulfate sodium salt is the foundational step for any experimental work. It is crucial to distinguish it from the unsaturated Cholesterol-3-sulfate sodium salt, as their applications and analytical properties differ.
Also known as 5α-Cholestan-3β-ol 3-sulfate sodium salt.
Cholesterol-3-Sulfate Sodium Salt
2864-50-8
Santa Cruz Biotechnology[6], Cayman Chemical[2], Chem-Impex[7]
A common analogue used in broader biological studies. Often used for method development.
Cholesterol-3-Sulfate, Sodium Salt (Deuterated, D7)
2687961-01-7
Cambridge Isotope Laboratories, Inc. (Eurisotop)[8], CIL[9]
Isotopically labeled version for use as an internal standard in mass spectrometry.
Note: Availability may vary. Researchers should always request a lot-specific Certificate of Analysis (CoA) to confirm purity and identity.
Physicochemical Properties and Safe Handling
Proper storage and handling are critical to maintain the integrity of the compound and ensure laboratory safety. Information is derived from typical safety data sheets (SDS) for sterol sulfates.
The primary applications for synthetic Dihydrocholesterol-3-sulfate sodium salt are in analytical chemistry and biochemistry.
Application 1: Internal Standard for Mass Spectrometry
In quantitative mass spectrometry (LC-MS/MS), an ideal internal standard should be chemically similar to the analyte but mass-distinguishable. While a deuterated form of the analyte is the gold standard, DCS can serve as an effective "surrogate" internal standard for the quantification of other sterols (e.g., cholesterol, desmosterol, lathosterol) in biological samples.
Causality: DCS co-extracts with other sterols using standard lipid extraction methods (e.g., modified Bligh-Dyer) and exhibits similar ionization behavior in the mass spectrometer, particularly with Atmospheric Pressure Chemical Ionization (APCI)[13]. This similarity corrects for sample loss during preparation and for variations in instrument response (matrix effects), leading to more accurate and precise quantification.
Recent studies have shown that the unsaturated analogue, Cholesterol Sulfate (CS), is a potent regulator of cholesterol metabolism. CS can reduce intracellular cholesterol levels by promoting the degradation of HMG-CoA reductase (a key enzyme in cholesterol synthesis) and blocking the uptake of LDL cholesterol[1].
Experimental Logic: By using DCS in parallel with CS in cell-based assays, researchers can dissect the structural requirements for this regulatory activity. Does the double bond in the sterol's B-ring influence the interaction with the cellular machinery that controls cholesterol levels? This comparative approach provides a direct method to test the hypothesis that sterol saturation modulates biological activity.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the two core applications described above.
Protocol 1: Use as an Internal Standard for Sterol Quantification by LC-MS/MS
This protocol outlines the procedure for using DCS to quantify endogenous sterols in a human serum sample.
Workflow Diagram: LC-MS/MS Internal Standard Protocol
Caption: Workflow for using DCS as an internal standard.
Step-by-Step Methodology:
Preparation of DCS Internal Standard Stock Solution:
Accurately weigh ~1 mg of synthetic Dihydrocholesterol-3-sulfate sodium salt.
Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
Vortex thoroughly to ensure complete dissolution. Store at -20°C.
Sample Preparation and Spiking:
Thaw a human serum sample on ice. Vortex gently.
In a 15 mL glass tube, add 50 µL of the serum sample.
Spike the sample by adding 10 µL of a 10 µg/mL DCS working solution (prepared by diluting the stock solution in methanol). This adds 100 ng of the internal standard.
Add 1 mL of a hydrolysis solution (1M NaOH in 9:1 ethanol:water) to the spiked serum[14]. This step saponifies esterified sterols, ensuring measurement of total sterols.
Vortex vigorously for 20 seconds.
Incubate in a shaking water bath at 65°C for 1 hour.
Cool the tube to room temperature. Add 0.5 mL of Milli-Q water.
Add 3 mL of cyclohexane to perform a liquid-liquid extraction. Vortex for 20 seconds.
Centrifuge at 1,300 x g for 10 minutes to separate the phases.
Carefully transfer the upper organic phase (cyclohexane) to a new glass tube.
Repeat the extraction on the remaining aqueous phase with another 3 mL of cyclohexane and pool the organic layers.
Evaporate the pooled cyclohexane to dryness under a gentle stream of nitrogen.
Reconstitute the dried lipid film in 100 µL of the mobile phase (e.g., methanol/acetonitrile) for LC-MS/MS analysis.
LC-MS/MS Analysis (General Parameters):
LC System: Use a reverse-phase C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18)[13].
Mobile Phase: A gradient of methanol/water or acetonitrile/water is common.
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is highly effective for nonpolar sterols[13].
MS Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific MRM transitions for DCS and target analytes must be determined by infusing pure standards.
Protocol 2: Cell-Based Assay for Cholesterol Homeostasis
This protocol is an adaptation of methods used to study the effects of Cholesterol Sulfate (CS) on intracellular cholesterol levels in a human hepatocyte cell line (e.g., Huh-7)[1].
Caption: Workflow for a cell-based cholesterol homeostasis assay.
Step-by-Step Methodology:
Cell Culture:
Culture Huh-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin[1].
Seed cells into 24-well plates at a density that will achieve ~70% confluency on the day of the experiment.
Preparation of Treatment Media:
Prepare a 10 mM stock solution of Dihydrocholesterol-3-sulfate sodium salt in sterile DMSO.
On the day of the experiment, prepare working concentrations (e.g., 0, 10, 25, 50 µM) by diluting the stock solution into fresh cell culture medium. The final DMSO concentration should be consistent across all conditions and ideally ≤ 0.1%.
Crucial Controls:
Vehicle Control: Medium containing the same final concentration of DMSO.
Positive Control: Medium containing a known modulator, such as Cholesterol-3-Sulfate (CS) or lovastatin, at an effective concentration[1].
Cell Treatment:
Aspirate the old medium from the cultured cells.
Add the prepared treatment media to the appropriate wells.
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
Analysis of Intracellular Cholesterol:
After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) to remove any residual treatment media.
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
Collect the cell lysates and clarify by centrifugation.
Use a portion of the lysate to determine the total protein concentration (e.g., using a BCA assay) for normalization purposes.
Use the remaining lysate to quantify total intracellular cholesterol using a commercially available fluorometric or colorimetric assay kit (e.g., Amplex™ Red Cholesterol Assay Kit).
Data Analysis:
Normalize the cholesterol measurement for each well to its total protein concentration.
Express the data as a percentage of the vehicle-treated control.
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine if the changes induced by DCS are statistically significant compared to the vehicle control and the positive control.
Conclusion
Synthetic Dihydrocholesterol-3-sulfate sodium salt is a valuable tool for researchers in the fields of metabolomics and lipid biology. Its primary, validated application is as a robust internal standard for the accurate quantification of sterols by mass spectrometry. Furthermore, its use in cell-based assays, particularly in comparison to its unsaturated analog, offers a powerful strategy to investigate the structure-function relationships of sterol sulfates in regulating complex cellular pathways like cholesterol homeostasis. Adherence to the protocols and handling guidelines outlined in this document will ensure high-quality, reproducible data for advancing our understanding of lipid metabolism.
References
Santa Cruz Biotechnology. (n.d.). Cholesterol 3-sulfate sodium salt Safety Data Sheet.
Fisher Scientific. (2010, July 19). Dextran sulfate, sodium salt Safety Data Sheet.
Sigma-Aldrich. (2025, April 24). Safety Data Sheet.
Santa Cruz Biotechnology. (n.d.). Cholesterol 3-sulfate sodium salt | CAS 2864-50-8.
Cambridge Isotope Laboratories, Inc. (n.d.). Cholesterol-3-sulfate, sodium salt (25,26,26,26,27,27,27-D₇, 98%).
Ryu, H., et al. (2021). Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis. BMB Reports, 54(10), 519-524. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC8560787/
D'Ippolito, G., et al. (2018). UPLC–MS/MS Identification of Sterol Sulfates in Marine Diatoms. Marine Drugs, 17(1), 1.
Akiyama, M., et al. (2017). A novel sterol-binding protein reveals heterogeneous cholesterol distribution in neurite outgrowth and in late endosomes/lysosomes. Journal of Lipid Research, 58(11), 2203-2214. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC5665664/
Chem-Impex. (n.d.). Sodium cholesteryl sulfate.
PubChem. (n.d.). Dihydrocholesterol.
Menéndez, R., et al. (2001). Inhibition of cholesterol biosynthesis in cultured fibroblasts by D003, a mixture of very long chain saturated fatty acids. Pharmacological Research, 44(4), 343-348.
Mitsche, M. A., et al. (2015). Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways. eLife, 4, e07999.
Elias, P. M., et al. (2014). Role of Cholesterol Sulfate in Epidermal Structure and Function: Lessons From X-linked Ichthyosis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(3), 353-361.
Eurisotop. (n.d.). CHOLESTEROL-3-SULFATE, SODIUM SALT (25,26,26,26,27,27,27-D7, 98%).
Strott, C. A., & Higashi, Y. (2003). Cholesterol sulfate in human physiology: what's it all about? Journal of Lipid Research, 44(7), 1268-1278.
Brezovská, K., et al. (2019). Cholesterol sulfate fluidizes the sterol fraction of the stratum corneum lipid phase and increases its permeability. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(10), 183010.
Taylor & Francis. (n.d.). 7-dehydrocholesterol – Knowledge and References.
Slominski, A. T., et al. (2020). Detection of 7-Dehydrocholesterol and Vitamin D3 Derivatives in Honey. Molecules, 25(11), 2587.
Ren, S., et al. (2019). Cholesterol Metabolites 25-Hydroxycholesterol and 25-Hydroxycholesterol 3-Sulfate Are Potent Paired Regulators: From Discovery to Clinical Usage. Metabolites, 9(11), 259.
Cosmacon. (n.d.). 7-Dehydrocholesterol.
Agilent Technologies. (2019, March 7). LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC‑C18 Column.
LIPID MAPS. (2006, September 11). Sterols Mass Spectra Protocol.
PubChem. (n.d.). 22-Dehydrocholesterol.
Sigma-Aldrich. (n.d.). Dehydroisoandrosterone 3-sulfate sodium salt dihydrate.
Siperstein, M. D., et al. (1953). Effect of dihydrocholesterol (cholestanol) administration on plasma cholesterol and atherosclerosis in the rabbit. Proceedings of the Society for Experimental Biology and Medicine, 83(4), 756-758.
Frontiers. (2021, December 5). Development of Cholesterol-Lowering and Detox Formulations Using Bentonite and Herbal Ingredients.
Laskar, A. A., et al. (2024). Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems. STAR Protocols, 5(3), 103290. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC11295842/
Google Patents. (n.d.). CN101220075A - Preparation method of 7-dehydrocholesterol.
Improving Dihydrocholesterol-3-sulfate signal in negative ion mode mass spec.
Welcome to the technical support center for the analysis of Dihydrocholesterol-3-sulfate and other sulfated steroids using negative ion mode mass spectrometry. This guide is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of Dihydrocholesterol-3-sulfate and other sulfated steroids using negative ion mode mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is my Dihydrocholesterol-3-sulfate signal weak or absent in negative ion mode?
A1: Several factors can contribute to a weak or absent signal. The primary reasons often involve suboptimal mobile phase composition, inefficient ionization in the ESI source, or the presence of ion-suppressing agents. The sulfate group on the molecule is acidic and should readily deprotonate to form a stable negative ion, [M-H]⁻.[1][2] If this process is inefficient, the signal will be poor. A systematic troubleshooting approach, starting from the mobile phase and moving to the mass spectrometer source, is recommended.
Q2: What is the expected m/z for Dihydrocholesterol-3-sulfate?
A2: Dihydrocholesterol-3-sulfate has a chemical formula of C₂₇H₄₈O₄S. In negative ion mode, the primary ion you should be looking for is the deprotonated molecule, [M-H]⁻.
Monoisotopic Mass of Neutral Molecule (M): 468.3219 Da
Expected m/z of [M-H]⁻ Ion: 467.3146
It is also common for sulfated steroids to produce a characteristic fragment ion of HSO₄⁻ at m/z 97 during collision-induced dissociation (CID) in MS/MS experiments.[1][3][4] This transition (467.3 → 97) is often used for selective detection in Multiple Reaction Monitoring (MRM) mode.[3]
Q3: Why is negative ion mode electrospray ionization (ESI) preferred for this compound?
A3: Negative ion mode is ideal for molecules that can easily lose a proton (deprotonate) to form a stable negative ion.[5] Dihydrocholesterol-3-sulfate contains a sulfate ester, which is an acidic functional group.[1][6] This group readily gives up a proton in the ESI source, making it highly suitable for sensitive detection in negative ion mode.[2] In fact, the sensitivity for sulfated steroids in negative ion mode is often significantly higher than for their unconjugated counterparts in positive mode.[3]
Q4: What are the best starting mobile phases and additives for my LC-MS method?
A4: For reversed-phase chromatography of sulfated steroids, a mobile phase consisting of water and a polar organic solvent like methanol or acetonitrile is standard.[7][8] To enhance deprotonation and improve signal stability, the addition of a basic modifier is crucial.
Recommended Additive: Ammonium hydroxide (ammonia solution) at a low concentration (e.g., 0.05% - 0.1%) is highly effective for promoting the formation of the [M-H]⁻ ion by raising the mobile phase pH.[7][9][10][11]
Alternative Additive: Volatile buffers like ammonium acetate (1-5 mM) can also be used and are known to improve spray stability.[12][13][14]
Additive to Avoid: Formic acid should be avoided as it will suppress ionization in negative mode by creating an acidic environment that prevents the analyte from deprotonating.[7][13]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the analysis of Dihydrocholesterol-3-sulfate.
Problem: Weak or Inconsistent Signal Intensity
A weak or fluctuating signal is the most common challenge. The following workflow provides a step-by-step process to identify and rectify the root cause.
Caption: Troubleshooting workflow for weak signals.
Step 1: Mobile Phase Optimization
The chemical environment of the analyte as it enters the ESI source is paramount. The goal is to ensure the Dihydrocholesterol-3-sulfate is in its deprotonated, anionic state before ionization.
Protocol:
Prepare Mobile Phases: Use high-purity, LC-MS grade solvents (water, methanol, or acetonitrile).[14]
Add a Basic Modifier: Modify your aqueous mobile phase (and optionally the organic phase) with a basic additive. A good starting point is 0.05% ammonium hydroxide.[11] This increases the pH, facilitating the deprotonation of the acidic sulfate group.[5][9]
Test Different Organic Solvents: While methanol and acetonitrile are common, some have reported that adding a small percentage (e.g., 10%) of isopropanol (IPA) can improve desolvation and increase signal-to-noise in negative mode.[9]
Rationale: An acidic mobile phase (e.g., one containing formic acid) will suppress ionization by keeping the sulfate group protonated. A basic mobile phase ensures the analyte carries a negative charge, which is essential for detection in negative ion mode.[7]
Both are effective, but test both to see which provides better sensitivity and chromatography for your specific system.
Buffer
Phosphate Buffers
Ammonium Acetate (1-10 mM)
Phosphate buffers are non-volatile and will contaminate the mass spectrometer.[8] Ammonium acetate is volatile and MS-compatible.[12][14]
Step 2: ESI Source Parameter Optimization
Fine-tuning the ESI source parameters is critical for efficient ion generation and transmission. These settings control the physical processes of droplet formation, desolvation, and ion sampling.
Protocol:
Infuse the Analyte: Prepare a solution of your Dihydrocholesterol-3-sulfate standard (e.g., 100 ng/mL) in a representative mobile phase (e.g., 50:50 Water:Methanol with 0.05% NH₄OH) and infuse it directly into the mass spectrometer using a syringe pump.
Tune Key Parameters: While monitoring the signal intensity of the [M-H]⁻ ion (m/z 467.3), systematically adjust the following parameters one at a time to find the optimal value.
Rationale: Each parameter influences a specific aspect of the ionization process. An improperly set parameter can lead to poor desolvation (neutralizing the ion), in-source fragmentation (breaking the molecule apart before detection), or electrical discharge, all of which reduce the signal.[15]
Parameter
Typical Starting Range (Negative Mode)
Effect of Optimization
Capillary/Spray Voltage
-2.5 to -4.0 kV
Optimizes the electrochemical potential for ion formation. Too high can cause discharge and instability.[10][15]
Gas Temperature
250 - 350 °C
Aids in solvent evaporation from droplets. Too high can cause thermal degradation of the analyte.[16]
Drying Gas Flow
8 - 12 L/min
Assists in desolvation. Higher flow rates are needed for higher LC flow rates.[16]
Nebulizer Pressure
30 - 50 psi
Controls the size of the initial droplets. Affects desolvation efficiency.[16]
Step 3: Diagnose and Mitigate Ion Suppression
Ion suppression occurs when co-eluting compounds from the sample matrix (e.g., salts, phospholipids) compete with the analyte for ionization, reducing its signal intensity.[12][17][18] This is a major cause of poor sensitivity and variability in bioanalysis.
Protocol: Post-Column Infusion Experiment
This experiment is the gold standard for identifying regions of ion suppression in your chromatogram.
Setup: While running your LC gradient with a blank matrix injection (e.g., extracted plasma without the analyte), continuously infuse a standard solution of Dihydrocholesterol-3-sulfate into the MS source post-column using a T-junction.
Acquisition: Monitor the signal of m/z 467.3.
Analysis: You should observe a steady, flat baseline signal from the infused standard. Any significant dips or drops in this baseline indicate a region of ion suppression where matrix components are eluting from the column.
Rationale: By providing a constant stream of the analyte directly to the source, any fluctuation in its signal must be caused by something coming from the LC column. If the signal drops when the blank matrix is injected, it confirms that matrix components are interfering with the ionization process.[12][17]
Caption: Diagram of a post-column infusion experiment.
Solutions for Ion Suppression:
Improve Sample Preparation: Use a more rigorous extraction method, like solid-phase extraction (SPE), to remove interfering matrix components before injection.[12]
Adjust Chromatography: Modify the LC gradient to chromatographically separate the Dihydrocholesterol-3-sulfate peak from the suppression zones.[17]
Reduce Injection Volume: Injecting less of the sample can sometimes alleviate the suppression effect.
Step 4: System Cleanliness and Integrity
Contamination in the LC flow path or the MS source can lead to high background noise and signal suppression.[5][19]
Protocol:
Check for Contaminants: Inject a solvent blank. High background noise or the presence of unexpected ions can indicate contamination in the mobile phase or LC system.[12]
Clean the MS Source: Follow the manufacturer's instructions for cleaning the ESI source components, including the capillary, spray shield, and sampling orifice. A dirty source is a common cause of signal degradation over time.[5]
Use High-Purity Reagents: Ensure all solvents, additives, and water are LC-MS grade or higher. Lower-grade reagents can introduce contaminants like plasticizers or salts that interfere with analysis.[14]
Rationale: The ESI process is highly sensitive to non-volatile salts and other contaminants. These can build up on the source components, disrupting the electric fields and gas flows necessary for efficient ionization, leading to reduced sensitivity and signal instability.[5][19]
References
AMSbiopharma. (2025, November 19). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]
ResearchGate. Examples of DIOS-MS spectra including a sulfated steroid (negative.... Available from: [Link]
LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. Available from: [Link]
ResearchGate. (2015, March 30). Is it possible that contaminants in LC/MS/MS cause ion suppression in ESI negative mode?. Available from: [Link]
NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Available from: [Link]
Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Available from: [Link]
Chiralizer Services, LLC. Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. Available from: [Link]
Ruthigen. How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Available from: [Link]
Wikipedia. Ion suppression (mass spectrometry). Available from: [Link]
Journal of Molecular Endocrinology. (2018, August 1). Alternate steroid sulfation pathways targeted by LC–MS/MS analysis of disulfates: application to prenatal diagnosis of steroid synthesis disorders. Available from: [Link]
LCGC. (2020, December 8). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Available from: [Link]
ACS Publications. (2018, September 28). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Available from: [Link]
Shimadzu. HPLC solvents and mobile phase additives. Available from: [Link]
Agilent. Optimizing the Agilent Multimode Source. Available from: [Link]
PMC. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. Available from: [Link]
Shimadzu. Mobile phases compatible for LC/MS. Available from: [Link]
Phenomenex. LC-MS/MS Steroid Analysis Solutions for Clinical Research. Available from: [Link]
Nature. (2021, March 23). Method development for the analysis of steroids, steroid acids and sterol sulfates in biological samples. Available from: [Link]
The Journal of Lipid Research. (2013, May 8). Profiling intact steroid sulfates and unconjugated steroids in biological fluids by liquid chromatography- tandem mass spectrometry. Available from: [Link]
PMC. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS. Available from: [Link]
PubChem. 7-Dehydrocholesterol-3-sulfate ester. Available from: [Link]
PubChem. Dihydrocholesterol. Available from: [Link]
PMC. Cholesterol Sulfate Imaging in Human Prostate Cancer Tissue by Desorption Electrospray Ionization Mass Spectrometry. Available from: [Link]
MDPI. (2019, June 26). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Available from: [Link]
MDPI. (2018, December 24). UPLC–MS/MS Identification of Sterol Sulfates in Marine Diatoms. Available from: [Link]
HARVEST. Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples. Available from: [Link]
JEOL. Structural analysis of anionic surfactants in MALDI negative ion mode using “SpiralTOF™. Available from: [Link]
Frontiers. (2018, August 22). UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols. Available from: [Link]
Technical Support Center: Optimizing Chromatographic Resolution of Steroid Sulfate Isomers
Status: Operational Specialist: Senior Application Scientist Topic: LC-MS/MS Method Development & Troubleshooting for Steroid Sulfates Introduction: The Isobaric Challenge Welcome to the technical guide for steroid sulfa...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Specialist: Senior Application Scientist
Topic: LC-MS/MS Method Development & Troubleshooting for Steroid Sulfates
Introduction: The Isobaric Challenge
Welcome to the technical guide for steroid sulfate analysis. Unlike free steroids, steroid sulfates (e.g., DHEAS, Testosterone Sulfate, Epitestosterone Sulfate) present unique challenges:
Isobaric Overlap: Many isomers share the exact same mass-to-charge ratio (
) and fragmentation patterns, making MS selectivity alone insufficient. Chromatographic resolution () is mandatory.
Source Fragility: The sulfate group is labile. Excessive energy in the ion source causes in-source fragmentation (
), stripping the sulfate and mimicking the free steroid, which compromises quantitation.
Retention Behavior: Being anionic and polar, they often elute early on standard C18 columns, leading to ion suppression from matrix salts.
This guide provides field-proven protocols to resolve these issues.
Module 1: Stationary Phase & Mobile Phase Chemistry
Q: Standard C18 columns are failing to separate my isomer pairs (e.g., Testosterone Sulfate vs. Epitestosterone Sulfate). What is the alternative?
A: Switch to a Biphenyl or Pentafluorophenyl (PFP) stationary phase.[1]
Standard C18 columns rely primarily on hydrophobic interactions. Steroid isomers often differ only by the orientation of a hydroxyl group (planar vs. bent structure).
Biphenyl Columns: Offer enhanced
interactions.[2] The biphenyl ring creates a "shape selectivity" mechanism that discriminates between planar and non-planar steroid backbones more effectively than C18.
PFP Columns: utilize dipole-dipole interactions and hydrogen bonding, which are effective for halogenated or polar-functionalized steroids.
Recommendation: Start with a Biphenyl column (2.6 µm solid-core) using Methanol as the organic modifier. Methanol promotes the
interaction mechanism better than Acetonitrile in these phases.
Q: I am using Ammonium Acetate but my sensitivity in negative mode is poor. How can I improve ionization?
A: Transition to Ammonium Fluoride (
) .
While Ammonium Acetate is standard, it can suppress ionization in negative electrospray ionization (ESI-) for certain steroid sulfates.
The Solution: Use 0.2 mM to 0.5 mM Ammonium Fluoride in water (Mobile Phase A) and Methanol (Mobile Phase B).
Mechanism: Fluoride ions (
) in the gas phase facilitate proton abstraction more efficiently than acetate, significantly boosting the signal for steroid sulfates.
Caution:
can etch glass over long periods; use plastic solvent bottles and flush the system with water after use.
Module 2: Experimental Protocols
Protocol A: Gradient Optimization for Isomer Resolution
Objective: Separate Testosterone Sulfate (TS) from Epitestosterone Sulfate (ETS).
System: UHPLC-MS/MS (Negative Mode)
Parameter
Setting / Value
Column
Biphenyl, 100 x 2.1 mm, 2.6 µm (Solid Core)
Mobile Phase A
Water + 0.2 mM Ammonium Fluoride
Mobile Phase B
Methanol + 0.2 mM Ammonium Fluoride
Flow Rate
0.4 mL/min
Temp
40°C
Injection Vol
5 - 10 µL
Gradient Table:
Time (min)
% B (Methanol)
Event
0.0
40
Initial Hold
1.0
40
Load
10.0
65
Isomer Separation Slope (Shallow)
12.0
98
Wash
14.0
98
Wash Hold
14.1
40
Re-equilibration
17.0
40
End
Why this works: The shallow gradient (2.5% change per minute) between 40-65% B is the "critical separation window" where the shape selectivity of the Biphenyl phase is maximized.
Module 3: MS Detection & Troubleshooting
Q: I see a signal for the free steroid in my sulfate channel. Is my sample degrading?
A: This is likely In-Source Fragmentation , not sample degradation.
The sulfate group is fragile. If the De-clustering Potential (DP) or Source Temperature is too high, the sulfate is cleaved before the quadrupole mass filter selects the parent ion.
Diagnosis: Inject a pure standard of the free steroid. If it elutes at a different time, your sulfate peak is real but fragmenting. If the "free" signal aligns perfectly with the sulfate retention time, it is in-source fragmentation.
Fix: Lower the Source Temperature (e.g., from 500°C to 350°C) and reduce the Cone Voltage/De-clustering Potential in 5V increments until the ratio of
to is maximized.
Q: My peaks are tailing significantly (
). How do I fix this?
A: Tailing in steroid sulfates is often due to metal chelation or column contamination, rather than silanol interactions (which affect bases).
Check the Frit: Particulates from urine/plasma extracts can clog the inlet frit. Reverse flush the column (if permitted by manufacturer) or replace the guard column.
Passivation: Steroid sulfates can chelate with stainless steel surfaces. Flush the LC system with 0.1% Phosphoric Acid (disconnect column first) to passivate the lines, then flush thoroughly with water.
Matrix Effects: If tailing occurs only in samples (not standards), phospholipids may be building up. Implement a "sawtooth" wash step (98% B) at the end of every run.
Visualizing the Workflow
Figure 1: Method Development Decision Tree
Caption: Logical flow for selecting column chemistry and mobile phase based on isomer complexity.
Figure 2: Troubleshooting Signal Loss & Tailing
Caption: Diagnostic loop for resolving sensitivity issues and peak shape deformities.
References
Gomez, C. et al. (2018). Direct quantitation of endogenous steroid sulfates in human urine by liquid chromatography-electrospray tandem mass spectrometry.PubMed. [Link]
Schänzer, W. et al. Quantitative confirmation of testosterone and epitestosterone in human urine by LC/Q-ToF mass spectrometry.DSHS Köln. [Link]
Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Restek Tips. [Link]
Shimadzu. Mobile Phases Compatible for LC/MS.Technical Guide. [Link]
Comparing biological activity of Dihydrocholesterol-3-sulfate vs. Cholesterol sulfate.
Executive Summary Cholesterol Sulfate (CS) is a dominant regulatory sterol sulfate in human physiology, acting as a critical modulator of epidermal differentiation, immune signaling (ROR / ), and lipid metabolism. Dihydr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Cholesterol Sulfate (CS) is a dominant regulatory sterol sulfate in human physiology, acting as a critical modulator of epidermal differentiation, immune signaling (ROR
/), and lipid metabolism. Dihydrocholesterol-3-sulfate (DCS) , the saturated analog (also known as Cholestanol Sulfate), acts primarily as a minor metabolite and a structural probe in biophysical studies.
While structurally similar, the presence of the C5-C6 double bond in CS confers unique conformational flexibility essential for its high-affinity binding to nuclear receptors and its specific fluidizing role in the stratum corneum. This guide dissects their biological divergence, providing experimental frameworks to validate their distinct activities.
Structural & Physicochemical Comparison
The fundamental difference lies in the saturation of the B-ring. This seemingly minor alteration dictates their membrane packing behavior and protein-ligand interaction profiles.
Feature
Cholesterol Sulfate (CS)
Dihydrocholesterol-3-sulfate (DCS)
IUPAC Name
Cholest-5-en-3-yl sulfate
5-Cholestan-3-yl sulfate
CAS Number
1256-86-6 (Na salt)
1256-87-7 (Generic) / 2638-85-9
Molecular Formula
CHOS
CHOS
Key Structural Feature
Double Bond () : Causes a slight twist in the B-ring; allows "kinked" conformation.
Saturated : A/B rings are trans-fused and planar; molecule is flatter and more rigid.
Membrane Behavior
Fluidizer : At high concentrations, disrupts tight acyl chain packing in the stratum corneum.
Orderer : Promotes tighter packing and higher membrane rigidity due to planarity.
Solubility
Amphiphilic (CMC 2-4 M). Forms micelles.
Amphiphilic but lower critical micelle concentration (CMC) due to higher hydrophobicity.
Primary Biosynthesis
SULT2B1b sulfation of Cholesterol.
SULT2B1b sulfation of Cholestanol (or biohydrogenation of CS).
Biological Activity Profile
Nuclear Receptor Signaling (ROR
/ ROR
)
Cholesterol Sulfate (CS): The Agonist
CS is a validated endogenous ligand for the Retinoic Acid-Related Orphan Receptor alpha (ROR
). Upon binding, CS stabilizes the ligand-binding domain (LBD), recruiting co-activators (e.g., SRC-1) to drive the expression of genes involved in circadian rhythm (Bmal1) and skin barrier formation (Filaggrin, Loricrin).
Mechanism: The sulfate headgroup forms salt bridges with specific arginine residues (e.g., Arg370 in ROR
) deep within the pocket. The double bond positions the side chain to optimize hydrophobic contacts.
Dihydrocholesterol-3-sulfate (DCS): The Low-Affinity Analog
DCS lacks the
double bond. In nuclear receptor assays, saturation typically reduces binding affinity by altering the spatial orientation of the steroid backbone.
Experimental Insight: In competitive binding assays, DCS often requires 10-50x higher concentrations to displace radiolabeled ligands compared to CS, serving as a specificity control to demonstrate the requirement of the
moiety for maximal potency.
Skin Barrier Function & Desquamation
The "Cholesterol Sulfate Cycle"
In the epidermis, CS is synthesized in the stratum granulosum and hydrolyzed in the stratum corneum by Steroid Sulfatase (STS) . This gradient is crucial:
Differentiation: CS induces keratinocyte differentiation via ROR
.
Desquamation: CS inhibits serine proteases (e.g., KLK5/7) that break down corneodesmosomes. Accumulation of CS (as seen in X-linked Ichthyosis/STS deficiency) prevents skin shedding, leading to retention hyperkeratosis.
DCS Activity:
Substrate for STS: DCS is also hydrolyzed by Steroid Sulfatase, though potentially at a slower rate due to the rigid ring structure affecting enzyme-substrate fit.
Membrane Perturbation: While CS fluidizes the sterol fraction of the lipid matrix to allow flexibility, DCS (like its parent cholestanol) exerts a rigidifying effect. An excess of DCS would likely lead to a brittle, less flexible barrier, though it does not naturally accumulate to pathogenic levels like CS does in XLI.
Experimental Protocols
Protocol A: ROR
t / ROR
Luciferase Reporter Assay
Objective: To quantify the agonist potency of CS vs. DCS.
Objective: To compare the membrane perturbing effects of CS and DCS.
Reagents:
Lipids: DPPC (Dipalmitoylphosphatidylcholine) and Cholesterol.
Fluorophore: Calcein (self-quenching at high concentration).
Workflow:
Liposome Formation: Prepare Large Unilamellar Vesicles (LUVs) (DPPC:Cholesterol 7:3) containing 50 mM Calcein.
Purification: Remove unencapsulated calcein via size-exclusion chromatography (Sephadex G-50).
Incubation: Dilute liposomes and add CS or DCS (5 mol% to 20 mol%).
Measurement: Monitor fluorescence de-quenching (Ex 490nm / Em 520nm) at 37°C over 60 minutes.
Mechanism:[1][2][3] If the sulfate fluidizes/disrupts the membrane, calcein leaks out, dilutes, and fluoresces.
Data:
Expected Result: CS induces moderate leakage (permeability enhancer). DCS, being more rigid, will likely induce less leakage than CS, stabilizing the bilayer structure.
Visualization of Signaling Pathways
The following diagram illustrates the divergent pathways of CS and DCS in the context of epidermal homeostasis.
Caption: Comparative pathway showing CS as the primary driver of ROR-mediated differentiation, while DCS acts as a weak analog. Both are substrates for STS.[4][5]
Data Summary Table
Parameter
Cholesterol Sulfate (CS)
Dihydrocholesterol-3-sulfate (DCS)
Biological Implication
ROR Activation (EC)
~ 2.0 M
> 20 M (Predicted)
CS is the physiological ligand; DCS is a structural control.
Membrane Fluidity ( Anisotropy)
Decreases Order (Fluidizes)
Increases Order (Rigidifies)
CS aids in SC flexibility; DCS mimics "stiff" membranes.
STS Hydrolysis Rate ()
100% (Reference)
~60-80% (Relative)
DCS may persist longer but is eventually cleared.
Protease Inhibition (KLK5)
Potent Inhibitor
Weak/Moderate Inhibitor
CS is the primary regulator of desquamation.
References
Kallen, J., et al. (2002). X-ray structure of the hRORalpha LBD at 1.63 A: structural and functional data that cholesterol sulfate is a natural ligand of RORalpha. Structure , 10(12), 1697-1707. Link
Strott, C. A., & Higashi, Y. (2003).[1][6] Cholesterol sulfate in human physiology: what's it all about?Journal of Lipid Research , 44(7), 1268-1278. Link
Huster, D., et al. (2022). Cholesterol sulfate fluidizes the sterol fraction of the stratum corneum lipid phase and increases its permeability.[7][8][9][10] Journal of Lipid Research , 63(3), 100177. Link
Solt, L. A., et al. (2011). Suppression of Th17 differentiation and autoimmunity by a synthetic ROR ligand. Nature , 472(7344), 491-494. Link
Mueller, J. W., et al. (2015).[4][5] The regulation of steroid action by sulfation and desulfation.[4] Endocrine Reviews , 36(5), 526-563. Link
Validation of Dihydrocholesterol-3-sulfate (Cholestanol Sulfate) as a Clinical Biomarker: A Comparative Technical Guide
Executive Summary Dihydrocholesterol-3-sulfate (DHC-S) , chemically known as Cholestanol Sulfate , represents a critical, often overlooked metabolite in the sterol sulfateome. While historically utilized as an internal s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Dihydrocholesterol-3-sulfate (DHC-S) , chemically known as Cholestanol Sulfate , represents a critical, often overlooked metabolite in the sterol sulfateome. While historically utilized as an internal standard for cholesterol sulfate (CS) quantification due to its structural similarity, DHC-S is emerging as a distinct clinical biomarker for disorders of sterol metabolism—specifically Cerebrotendinous Xanthomatosis (CTX) and sulfotransferase dysregulation in cholestatic liver diseases.
This guide validates DHC-S against its primary biological competitors: Cholesterol Sulfate (CS) and 25-Hydroxycholesterol-3-sulfate (25HC3S) . It establishes a rigorous LC-MS/MS validation framework necessary to overcome the critical analytical challenge: isotopic interference from the abundant Cholesterol Sulfate M+2 isotopologue.
Part 1: The Clinical Rationale
Biological Mechanism & Causality
DHC-S is the sulfated conjugate of Cholestanol (5
-cholestan-3-ol), the saturated analog of cholesterol. Its clinical utility stems from two distinct metabolic pathways:
5
-Reductase Activity: Unlike cholesterol, DHC-S is derived from the saturation of the double bond. Elevated levels indicate a shift toward the cholestanol pathway, the hallmark of CYP27A1 deficiency (CTX).
Sulfotransferase (SULT2B1b) Activity: Sulfation renders hydrophobic sterols water-soluble for excretion or signaling. DHC-S levels reflect the liver's capacity to detoxify accumulated cholestanol, serving as a readout for Phase II metabolic competence during cholestasis.
Pathway Diagram
The following diagram illustrates the divergence between the Cholesterol and Cholestanol pathways and the critical interference points.
Figure 1: Metabolic origin of DHC-S and the analytical interference caused by the M+2 isotope of Cholesterol Sulfate.
Part 2: Comparative Performance Analysis
DHC-S must be evaluated not just on its own, but against the standard of care (Free Cholestanol) and related sulfated sterols.
Table 1: Biomarker Comparison Matrix
Feature
DHC-S (Target)
Cholesterol Sulfate (CS)
Free Cholestanol
25HC3S
Clinical Indication
CTX, Cholestasis, Niemann-Pick C
Ichthyosis (XLI), General Lipemia
CTX (Gold Standard)
NASH/MASH, Epigenetic Signaling
Physiological Conc.
Low (ng/mL range)
High (g/mL range)
High in CTX
Low (pg/mL to ng/mL)
Specificity
High for Sulfotransferase activity on saturated sterols
Low (General membrane lipid)
Medium (Elevated in phyto-sterolemia too)
High (Specific signaling molecule)
Analytical Challenge
Isotopic Overlap (Requires separation from CS)
Ion Suppression (Abundant)
Derivatization often required (GC-MS)
Sensitivity (Low abundance)
Half-Life Stability
High (Sulfate bond stabilizes)
High
High
Moderate
Why Validate DHC-S?
While Free Cholestanol is the diagnostic standard for CTX, DHC-S offers a unique advantage in monitoring therapeutic efficacy . In patients treated with Chenodeoxycholic acid (CDCA), the sulfated fraction may decrease faster than the total pool, providing an earlier readout of metabolic normalization. Furthermore, in Niemann-Pick Type C, the sequestration of cholesterol/cholestanol in lysosomes may alter the sulfation ratio, making DHC-S a potential differential marker.
Part 3: Analytical Validation (The "How-To")
The "Self-Validating" Protocol: LC-ESI(-)-MS/MS
Core Constraint: You cannot quantify DHC-S (m/z 467) without chromatographically resolving it from Cholesterol Sulfate (m/z 465). The M+2 isotope of CS (approx. 10% abundance) appears at m/z 467.[1] Since CS is 100-500x more abundant than DHC-S, co-elution guarantees a false positive.
Rationale: Liquid-Liquid Extraction (LLE) often fails to recover polar sulfates efficiently or carries over phospholipids that cause ion suppression.
Aliquot: 100
L Serum/Plasma.
Internal Standard: Add 10
L of d7-Cholesterol Sulfate (Do NOT use DHC-S as an internal standard for CS if you intend to measure endogenous DHC-S).
Precipitation: Add 300
L Acetonitrile (removes proteins). Centrifuge 10 min @ 14,000g.
Supernatant Loading: Dilute supernatant 1:1 with water. Load onto Oasis WAX (Weak Anion Exchange) or Sep-Pak C18 cartridge.
WAX Advantage: Sulfates are strong anions. Wash with MeOH (removes neutral lipids/free sterols). Elute with 5% NH
OH in MeOH. This isolates the "Sulfateome."
Step 2: Chromatographic Separation
Objective: Baseline resolution (Rs > 1.5) between CS and DHC-S.
Column: Agilent Poroshell 120 EC-C18 (2.1 x 100mm, 2.7
m) or equivalent Core-Shell technology.
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH neutral).
Mobile Phase B: Methanol/Acetonitrile (90:10).
Gradient: Isocratic holds are often required.
0-1 min: 50% B
1-8 min: Linear ramp to 95% B
Critical: The saturated tail of DHC-S makes it slightly more hydrophobic than CS. DHC-S typically elutes after CS.
Step 3: Mass Spectrometry Parameters (Negative Mode)
Sterol sulfates ionize exceptionally well in negative electrospray ionization (ESI-) due to the sulfate moiety, losing the SO
group or the HSO ion.
Analyte
Precursor (m/z)
Product (m/z)
Collision Energy (V)
Role
DHC-S
467.4
96.9 (HSO)
35
Target
Cholesterol Sulfate
465.4
96.9 (HSO)
35
Interference Monitor
d7-Cholesterol Sulfate
472.4
96.9 (HSO)
35
Internal Standard
Validation Workflow Diagram
Figure 2: The critical decision gate in DHC-S validation is the chromatographic resolution check.
Part 4: Experimental Data Review
To validate this biomarker in your lab, you must generate the following dataset. These values are derived from typical validation studies of sterol sulfates (e.g., Metzger et al., Ren et al.).
Specificity & Isotopic Correction
Even with good separation, the tail of the Cholesterol Sulfate peak may overlap.
Protocol: Inject pure Cholesterol Sulfate at high concentration (10
g/mL).
Observation: Monitor m/z 467.
Calculation: Determine the "Isotopic Contribution Factor" (ICF).
Note: If resolution is > 1.5, ICF approaches 0 for the integration window of DHC-S.
Sensitivity and Linearity
Parameter
Performance Requirement
Notes
LLOQ
1.0 - 5.0 ng/mL
Must be sufficient to detect basal levels in healthy controls.
Linearity (R²)
> 0.995
Range: 5 ng/mL to 2000 ng/mL.
Recovery (SPE)
85% - 110%
WAX cartridges typically yield higher purity than C18 alone.
Matrix Effect
< 15% suppression
Deuterated IS (d7-CS) compensates for this.
Stability
Sulfated sterols are prone to hydrolysis if left in acidic conditions or exposed to sulfatase enzymes.
Freeze/Thaw: Stable for 3 cycles at -80°C.
Benchtop: Stable for 4 hours at RT.
Processed Samples: Stable for 24 hours at 4°C in autosampler (if pH is neutral).
References
Metzger, K., et al. (1995). "Cholesterol Sulfate: Negative ion electrospray ionization mass spectrometry combined with collisional activation." Analytical Chemistry.
Sánchez-Guijo, A., et al. (2015). "Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS." Journal of Lipid Research.
Ren, S., et al. (2020).[2] "Cholesterol Metabolites 25-Hydroxycholesterol and 25-Hydroxycholesterol 3-Sulfate Are Potent Paired Regulators: From Discovery to Clinical Usage."[2][3] Metabolites.[2][4][5]
Fu, R., et al. (2019). "LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column." Agilent Application Notes.
FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.
Navigating the Maze of Steroid Analysis: A Guide to the Cross-reactivity of Dihydrocholesterol-3-sulfate in Immunoassays
Introduction: The Specificity Challenge in Steroid Quantification In the realms of endocrinology, drug development, and clinical diagnostics, steroid immunoassays are ubiquitous. Their high throughput, speed, and cost-ef...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Specificity Challenge in Steroid Quantification
In the realms of endocrinology, drug development, and clinical diagnostics, steroid immunoassays are ubiquitous. Their high throughput, speed, and cost-effectiveness have made them indispensable tools for quantifying hormones like testosterone, cortisol, and their metabolites.[1][2] However, the convenience of these assays comes with an inherent challenge: the potential for cross-reactivity. This phenomenon occurs when the assay's antibody, designed to bind a specific target steroid, mistakenly binds to other structurally similar molecules present in the sample.[3][4] Such interference can lead to inaccurate measurements, potentially confounding research data and leading to erroneous clinical decisions.[5][6]
This guide provides an in-depth analysis of a specific, yet often overlooked, potential cross-reactant: Dihydrocholesterol-3-sulfate (DHC-3S). We will explore the structural basis for its potential interference, compare the performance of immunoassays against the gold standard of mass spectrometry, and provide actionable protocols for researchers to assess and mitigate this analytical challenge.
The Basis of Interference: A Tale of Molecular Mimicry
The specificity of an immunoassay is dictated by the precise interaction between the antibody's binding site and the epitope of the target analyte.[7] When other molecules share a similar three-dimensional shape and chemical structure, they can also fit into this binding site, creating a false positive signal.[3][8]
Dihydrocholesterol (a C27 sterol) is a metabolite of cholesterol. Its sulfated form, Dihydrocholesterol-3-sulfate, shares the core four-ring steroid nucleus common to all steroid hormones.[9] The presence of the sulfate group at the 3-position further increases its structural resemblance to other critical endogenous sulfated steroids, most notably Dehydroepiandrosterone sulfate (DHEAS). While DHC-3S is not a routinely measured analyte, its presence in biological matrices raises a critical question about its potential to interfere with assays for other key steroids.
To visualize this, let's compare the structures. The fundamental architecture is strikingly similar, with variations primarily in the side chain at C17 and minor differences in the ring structure. It is this shared scaffold that presents the risk of antibody cross-recognition.
Caption: Structural similarities between DHC-3S and common immunoassay targets.
The Analytical Showdown: Immunoassay vs. LC-MS/MS
When specificity is paramount, the choice of analytical methodology becomes critical. While immunoassays are excellent for rapid screening, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for steroid analysis due to its superior specificity and accuracy.[2][10]
LC-MS/MS-based methods are not dependent on antibody-antigen interactions and are therefore free from the issue of cross-reactivity.[11] The technology physically separates molecules based on their chemical properties (chromatography) before detecting them based on their unique mass-to-charge ratio (mass spectrometry). This allows for the precise quantification of intact steroid conjugates, including sulfates, and the clear differentiation between isomeric compounds.[12][13][14]
The following table objectively compares these two powerful technologies:
Feature
Immunoassays (e.g., ELISA, CLIA)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
Antibody-Antigen Binding
Physicochemical Separation & Mass Detection
Specificity
Variable; prone to cross-reactivity with structurally similar molecules.[2][3][15]
Very High; considered the "gold standard" for specificity.[11]
Accuracy
Can be inaccurate, especially at low analyte concentrations.[16]
High; serves as the reference method for many analytes.[10]
Throughput
High; suitable for large batches on automated platforms.[1]
Lower; more time-consuming per sample.
Cost
Generally lower cost per sample.
Higher initial investment and cost per sample.
Expertise
Relatively easy to automate and perform.
Requires specialized expertise for method development and data analysis.
Application
Routine clinical screening, large-scale studies.
Definitive quantification, research, confirmation of immunoassay results.
Evaluating the Evidence: Cross-Reactivity Data
Direct experimental data on the cross-reactivity of Dihydrocholesterol-3-sulfate in commercial steroid immunoassays is not widely published. However, we can infer its potential for interference by examining data from structurally analogous compounds. A key study by Krasowski et al. (2014) systematically evaluated the cross-reactivity of a large panel of steroids in Roche Elecsys immunoassays.[3][17]
Their findings for other sulfated steroids are particularly illuminating and are summarized below. These compounds share the C3-sulfate group with DHC-3S, making them relevant proxies for potential interference.
Not explicitly stated but pregnenolone showed weak cross-reactivity[17]
Interpretation: The data shows that even among established assays, sulfated steroids like Pregnenolone Sulfate and Estrone-3-Sulfate exhibit measurable, albeit low, cross-reactivity in an assay for another sulfated steroid, DHEAS.[17] This demonstrates the principle that the shared sulfate moiety and steroid core can be sufficient to cause antibody recognition. Given that DHC-3S shares these features, it is scientifically plausible that it could interfere in a similar manner, particularly in DHEAS immunoassays or other assays with less specific antibodies.
Protocols for the Bench: A Self-Validating Approach
For laboratories where accuracy is non-negotiable, it is essential to validate immunoassay results, especially when unexpected or discordant data is observed. Here we provide two key experimental workflows.
Protocol 1: Assessing Cross-Reactivity in Your Immunoassay
This protocol allows you to quantify the level of interference from a suspected compound like DHC-3S.
Objective: To determine the percent cross-reactivity of Dihydrocholesterol-3-sulfate in a specific steroid immunoassay.
Methodology:
Prepare Analyte Standard Curve: Prepare a standard curve of your target analyte (e.g., DHEAS) according to the immunoassay manufacturer's instructions. This will be used to determine the "apparent concentration" of the cross-reactant.
Prepare Cross-Reactant Solutions: Prepare a series of known concentrations of pure Dihydrocholesterol-3-sulfate in the same matrix/buffer used for the standard curve. The concentration range should be physiologically relevant if possible.
Run the Immunoassay: Analyze the DHC-3S solutions using the immunoassay as if they were unknown samples.
Determine Apparent Concentration: Using the standard curve from Step 1, determine the concentration of the target analyte that the assay thinks is in each DHC-3S solution. This is the "apparent concentration."
Calculate Percent Cross-Reactivity: Use the following formula for the concentration of DHC-3S that falls within the linear range of the standard curve:
% Cross-Reactivity = (Apparent Concentration of Target Analyte / Actual Concentration of DHC-3S) x 100%
Protocol 2: Workflow for Mitigating and Confirming Interference
When interference is suspected, a logical workflow is required to ensure data integrity. The most robust methods involve sample purification to remove the interfering substance before analysis or confirmation with a reference method.[4][7]
Caption: Workflow for identifying, mitigating, and confirming immunoassay interference.
Conclusion and Authoritative Recommendations
While immunoassays remain a cornerstone of steroid hormone analysis, their susceptibility to cross-reactivity from structurally similar molecules is a critical limitation that researchers must acknowledge and address.[3][8] Dihydrocholesterol-3-sulfate, due to its shared steroid nucleus and C3-sulfate group, represents a plausible, though under-documented, source of interference, particularly in assays for other sulfated steroids like DHEAS.
Based on the principles of antibody-antigen interaction and data from analogous compounds, we provide the following recommendations for professionals in the field:
Be Aware of Assay Limitations: Recognize that no immunoassay is perfectly specific. Always consult the manufacturer's package insert for published cross-reactivity data, but be aware that not all potential endogenous interferents may have been tested.
Validate Unexpected Results: If an immunoassay yields results that are inconsistent with other data points, do not take them at face value. Suspect interference and proceed with a validation workflow.
Employ a Confirmatory Method: For research, clinical trials, and diagnostic decisions where the highest accuracy is essential, especially when quantifying low steroid concentrations, results from direct immunoassays should be independently confirmed by a higher-specificity method like LC-MS/MS.[2][10][15]
Consider Sample Purification: In situations where LC-MS/MS is not feasible, implementing a sample extraction and purification step (e.g., SPE) prior to immunoassay analysis can effectively remove many interfering compounds, significantly improving the accuracy of the final result.[15]
By maintaining a critical perspective on the data and employing rigorous validation techniques, researchers and clinicians can navigate the complexities of steroid analysis and ensure the integrity and reliability of their findings.
References
United Chemical Technologies. (n.d.). Simultaneous Analysis of Free Steroids and Sulfate Conjugates by Solid-Phase Extraction and LC-MS/MS.
Hartmann, M. F., et al. (2009). Profiling intact steroid sulfates and unconjugated steroids in biological fluids by liquid chromatography-tandem mass spectrometry (LC-MS-MS). Analyst, 134(8), 1634-1643.
Pozo, O. J., et al. (2018). Direct quantitation of endogenous steroid sulfates in human urine by liquid chromatography-electrospray tandem mass spectrometry. Journal of Mass Spectrometry, 53(11), 1135-1145. Retrieved from [Link]
Gosse, J. A., et al. (2018). Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS. Journal of Lipid Research, 59(4), 727-737. Retrieved from [Link]
McLeod, M. D., et al. (2018). Alternate steroid sulfation pathways targeted by LC–MS/MS analysis of disulfates: application to prenatal diagnosis of steroid synthesis disorders. Journal of Molecular Endocrinology, 61(2), 77-87.
Miller, J. J., & Valdes, R. Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144-153.
ARUP Laboratories. (n.d.). Testosterone immunoassays have been on the market for decades providing good clinical performance.
Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14, 33. Retrieved from [Link]
Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PubMed, 25071417. Retrieved from [Link]
Ismail, A. A. (2009). Interferences in Immunoassay. The Journal of Clinical Endocrinology & Metabolism, 94(1), 8-10. Retrieved from [Link]
Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
Vieira, J. G. H., et al. (2008). The importance of methodology in serum testosterone measurement: comparison between a direct immunoassay and a method based on high performance liquid chromatography and tandem mass spectrometry (HPLC/MS-MS). Archives of Endocrinology and Metabolism, 52(6), 1050-1055.
Tiwari, R. (2022, June 28). Variability in Testosterone Measurement Between Radioimmunoassay (RIA), Chemiluminescence Assay (CLIA) and Liquid Chromatography-Tandem Mass Spectrometry (MS) Among Prostate Cancer Patients on Androgen Deprivation Therapy (ADT). UroToday.
Handelsman, D. J., & Wartofsky, L. (2015). Measurement of testosterone by immunoassays and mass spectrometry in mouse serum, testicular, and ovarian extracts. Endocrinology, 156(1), 58-64. Retrieved from [Link]
Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction. ResearchGate. Retrieved from [Link]
Shah, V. P., & Indu, P. (2015, October 1). How to Detect and Solve Immunoassay Interference. AACC. Retrieved from [Link]
Krasowski, M. D., et al. (2014). DHEA sulfate immunoassay cross-reactivity and similarity predictions. ResearchGate. Retrieved from [Link]
Vesper, H. W., et al. (2017). Accuracy-based proficiency testing for testosterone measurements with immunoassays and liquid chromatography-mass spectrometry. Clinica Chimica Acta, 474, 79-85. Retrieved from [Link]
Groupe, G. F. H. (2021). Hormone Immunoassay Interference: A 2021 Update. Annales de Biologie Clinique, 79(1), 5-15. Retrieved from [Link]
Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Semantic Scholar.
Pearson Education. (n.d.). Biochemistry Study Guide: Cholesterol, Steroid Hormones, D3.
Comparative Guide: Dihydrocholesterol vs. Dihydrocholesterol-3-sulfate Effects on Cell Membranes
[1][2] Part 1: Executive Summary & Core Directive This guide analyzes the biophysical and functional divergence between Dihydrocholesterol (Cholestanol) and its sulfated conjugate, Dihydrocholesterol-3-sulfate (Cholestan...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Part 1: Executive Summary & Core Directive
This guide analyzes the biophysical and functional divergence between Dihydrocholesterol (Cholestanol) and its sulfated conjugate, Dihydrocholesterol-3-sulfate (Cholestanol Sulfate) .[1][2]
While these molecules differ chemically by only a single functional group, their impact on the lipid bilayer is diametrically opposed in many contexts:
Dihydrocholesterol (DChol) acts as a "Super-Condenser," often exceeding cholesterol in its ability to order acyl chains and rigidify membranes.[2] It is the pathological driver in Cerebrotendinous Xanthomatosis (CTX).
Dihydrocholesterol-3-sulfate (DChol-S) acts as an "Interfacial Stabilizer." The bulky, charged sulfate group prevents the extreme packing density seen with DChol, promotes hydration, and facilitates solubility/signaling.[1][2]
Part 2: Structural & Chemical Divergence[2]
To understand the membrane effects, we must first isolate the structural variables.
Feature
Dihydrocholesterol (Cholestanol)
Dihydrocholesterol-3-sulfate
Core Structure
5α-Cholestan-3β-ol (Saturated Sterol)
5α-Cholestan-3β-yl sulfate
C5-C6 Bond
Single bond (Saturated)
Single bond (Saturated)
Headgroup
Hydroxyl (-OH)
Sulfate (-OSO₃⁻)
Charge (pH 7.4)
Neutral
Anionic (-1)
Hydrophobicity
High (Lipophilic)
Amphiphilic (Surfactant-like)
Membrane Depth
Deeply embedded (Hydroxyl at ester linkage)
Interfacial (Sulfate extends into water)
Visualization: Structural Impact on Membrane Insertion
The following diagram illustrates how the sulfate group alters the molecule's orientation and interaction depth within the phospholipid bilayer.
Caption: DChol integrates deeply to condense chains.[1][2] DChol-S remains interfacial, disrupting tight packing via charge repulsion.[1][2]
Part 3: Biophysical Performance Comparison
The Condensing Effect
Dihydrocholesterol is a potent condensing agent. Lacking the C5-C6 double bond found in cholesterol, the steroid nucleus of DChol is slightly more flexible/planar, allowing it to fit even more snugly against saturated phospholipid chains (the "Template Mechanism").[1]
DChol-S Contrast: The sulfate group creates an "Umbrella" of hydration.[1] It demands space at the interface. This steric and electrostatic bulk prevents the sterol ring from sinking deep enough to fully condense the chains. While it orders the membrane relative to no sterol, it is significantly less condensing than DChol.
Membrane Fluidity & Phase Transition[4][5][6]
DChol (Rigidifier): Eliminates the pre-transition of DPPC and sharply increases the main phase transition temperature (
) enthalpy. It promotes the formation of the Liquid Ordered () phase.
DChol-S (Modulator):
In Cholesterol-poor membranes: Induces a slight ordering effect (stabilizes the bilayer).[1][2]
In Sterol-rich environments (e.g., Stratum Corneum models): High levels of sulfated sterols actually fluidize the sterol fraction, preventing the crystallization of free sterols. This is critical for preventing the brittle skin phenotype seen in sulfatase deficiencies.
Experimental Data Summary
Parameter
Dihydrocholesterol (DChol)
Dihydrocholesterol-3-sulfate (DChol-S)
Acyl Chain Order
High Increase (Maximal)
Moderate Increase
Lateral Diffusion
Significantly Reduced
Moderately Reduced
Inter-membrane Repulsion
Low (Promotes aggregation)
High (Prevents aggregation due to charge)
Water Permeability
Decreased (Barrier formation)
Increased (Hydration shell transport)
Flip-Flop Rate
Fast ( seconds/minutes)
Extremely Slow (Polar headgroup lock)
Part 4: Biological & Pathological Context
The conversion between these two forms is enzymatically regulated and defines the line between structural pathology and functional signaling.
Cerebrotendinous Xanthomatosis (CTX)
CTX is caused by a deficiency in CYP27A1, leading to an accumulation of Cholestanol (DChol) .[2]
Mechanism: Excess DChol incorporates into membranes.[2] Because it condenses membranes so strongly and lacks the signaling feedback of cholesterol, it rigidifies neuronal and tendon cell membranes, leading to apoptosis and xanthoma formation.
Role of Sulfate: Sulfation (via SULT2B1b) renders DChol water-soluble, allowing for excretion or function as a nuclear receptor ligand (e.g., RORα).[1][2] The sulfate prevents the "crystallization" pathology of the free sterol.
Signaling Pathway Diagram
The following diagram maps the metabolic relationship and the "Safety Valve" function of sulfation.
Caption: Sulfation converts the pathogenic, rigidifying DChol into the soluble DChol-S, preventing membrane crystallization.[1][2]
Part 5: Experimental Protocols
To validate these effects in your own lab, use the following self-validating protocols.
DChol: High anisotropy (high order) for both DPH and TMA-DPH.[1][2]
DChol-S: Moderate anisotropy for TMA-DPH (surface rigidification due to charge/hydration) but lower anisotropy for DPH compared to DChol (less core packing).[1][2]
References
Vertex AI Search. (2025).[2] The Origin of Cholesterol's Condensing Effect. National Institutes of Health. 3[1][2][4][5]
American Chemical Society. (2021).[2] Cholesterol's Condensing Effect: Unpacking a Century-Old Mystery. JACS Au.[2] 6
MDPI. (2025). Cholesterol Sulfate in Biological Membranes: A Biophysical Study. Membranes. 7[1][2][4][5]
Journal of Lipid Research. (2022).[2][8] Cholesterol sulfate fluidizes the sterol fraction of the stratum corneum lipid phase.[9][8] NIH PubMed.[2] 8[1][2][4][5]
PubMed. (2007).[2] Comparison of the interaction of dihydrocholesterol and cholesterol with sphingolipid or phospholipid Langmuir monolayers. NIH.[2] 10
PubChem. (2025).[2][11] 7-Dehydrocholesterol-3-sulfate ester Structure and Properties. NIH.[2] 12
Evaluating Dihydrocholesterol-3-sulfate's role relative to other sulfated metabolites.
This guide provides an in-depth technical evaluation of Dihydrocholesterol-3-sulfate (also known as Cholestanol Sulfate ), contrasting its physicochemical properties, biological roles, and analytical behavior with its un...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical evaluation of Dihydrocholesterol-3-sulfate (also known as Cholestanol Sulfate ), contrasting its physicochemical properties, biological roles, and analytical behavior with its unsaturated analog, Cholesterol Sulfate (CS), and other sulfated steroids.
Part 1: Executive Summary & Molecular Profile
Dihydrocholesterol-3-sulfate (DhCS) is the sulfated conjugate of 5
-cholestanol , the saturated derivative of cholesterol. While often overshadowed by the ubiquitous Cholesterol Sulfate (CS), DhCS serves as a critical biomarker in specific metabolic disorders (e.g., Cerebrotendinous Xanthomatosis) and functions as a robust internal standard in lipidomics due to its structural stability.
In drug development and membrane biophysics, DhCS represents a "hyper-rigid" sterol sulfate. Lacking the C5-C6 double bond found in CS, DhCS exhibits tighter packing in phospholipid bilayers, making it a valuable tool for studying membrane dynamics and lipid raft formation without the susceptibility to oxidative degradation inherent to unsaturated sterols.
Structural Comparison: The "Saturation Effect"
Feature
Cholesterol Sulfate (CS)
Dihydrocholesterol-3-sulfate (DhCS)
IUPAC Name
5-Cholesten-3-ol sulfate
5-Cholestan-3-ol sulfate
Formula
CHOS
CHOS
Molecular Weight
466.72 g/mol
468.73 g/mol
Precursor Ion [M-H]⁻
m/z 465.3
m/z 467.3
C5-C6 Bond
Double Bond (Unsaturated)
Single Bond (Saturated)
Oxidation Stability
Susceptible to auto-oxidation (7-ketocholesterol derivatives)
High Stability (Resistant to ring oxidation)
Membrane Effect
Stabilizes membrane; induces ordering
Hyper-stabilizes ; higher ordering effect due to saturation
Part 2: Biological & Pathological Significance
The Metabolic Axis: Cholesterol vs. Cholestanol
In healthy human physiology, DhCS is a minor metabolite. However, its ratio relative to CS is a sensitive indicator of 5
-reductase activity and sterol homeostasis.
Biosynthesis: DhCS is generated via the sulfation of cholestanol by SULT2B1b (Sulfotransferase 2B1b), the same enzyme responsible for synthesizing CS.[1][2]
Pathology (CTX): In Cerebrotendinous Xanthomatosis (CTX) , a deficiency in CYP27A1 leads to the accumulation of cholestanol. Consequently, DhCS levels rise significantly in plasma and tissue, serving as a secondary sulfated biomarker alongside the free sterol.
Marine Pharmacology: In marine invertebrates (e.g., Holothuroidea), DhCS is a major bioactive constituent, exhibiting anti-inflammatory and wound-healing properties that are currently being explored for therapeutic applications.
Comparative Metabolite Analysis
The following table contrasts DhCS with the two most relevant sulfated sterols in research: Cholesterol Sulfate (CS) and Dehydroepiandrosterone Sulfate (DHEAS).
Protocol A: LC-MS/MS Quantification of DhCS and CS
Objective: To separate and quantify DhCS and CS in plasma, overcoming their structural similarity and the mere 2 Da mass difference.
Principle:
DhCS (m/z 467) and CS (m/z 465) are isobaric to low-resolution instruments if isotopes are not considered. High-resolution MS or optimized Triple Quadrupole (QqQ) MRM transitions are required.
Workflow Steps:
Sample Preparation:
Aliquot 100 µL plasma.
Add Internal Standard: d7-Cholesterol Sulfate (Note: Do not use DhCS as IS if measuring endogenous DhCS).
Precipitate proteins with 400 µL Acetonitrile (ice-cold). Vortex 30s, Centrifuge 10,000 x g for 10 min.
Solid Phase Extraction (SPE) - Optional for Cleanliness:
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).
Mobile Phase A: 5 mM Ammonium Acetate in Water.
Mobile Phase B: Methanol/Acetonitrile (90:10).
Gradient: 70% B to 100% B over 8 mins. Hold 2 mins.
MS/MS Detection (Negative Mode ESI):
CS Transition: 465.3
97.0 (HSO⁻) [Collision Energy: 35 eV]
DhCS Transition: 467.3
97.0 (HSO⁻) [Collision Energy: 35 eV]
Critical QC: Monitor the M+2 isotope of CS (approx. 4% abundance) which contributes to the 467 channel. Chromatographic separation is preferred (DhCS typically elutes after CS due to saturation/hydrophobicity).
Objective: To assess the stabilizing effect of DhCS on lipid bilayers relative to CS.
Liposome Preparation:
Mix DOPC (Dioleoylphosphatidylcholine) with sterol sulfate (CS or DhCS) at molar ratios (e.g., 90:10, 80:20).
Add probe: DPH (1,6-diphenyl-1,3,5-hexatriene) at 1:500 lipid ratio.
Evaporate solvent, hydrate with PBS, and extrude (100 nm).
Measurement:
Measure fluorescence anisotropy (
) at 37°C.
Expected Result: DhCS liposomes should exhibit higher anisotropy (
) values than CS liposomes, indicating restricted acyl chain movement and higher membrane order.
Part 4: Visualizations
Diagram 1: Metabolic Pathways of Sulfated Sterols
This diagram illustrates the parallel pathways of Cholesterol and Cholestanol sulfation and their divergence in pathology.
Caption: Parallel sulfation pathways. SULT2B1b acts on both substrates. Cholestanol accumulation (e.g., in CTX) drives DhCS production.
Diagram 2: LC-MS/MS Analytical Workflow
A logic flow for distinguishing DhCS from CS in complex matrices.
Caption: Analytical workflow. DhCS elutes later than CS on Reverse Phase C18 due to saturation-induced hydrophobicity.
Part 5: References
Sánchez-Guijo, A., et al. (2015). Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS. Journal of Lipid Research. Available at: [Link]
Strott, C. A., & Higashi, Y. (2003).[2] Cholesterol sulfate in human physiology: what's it all about? Journal of Lipid Research. Available at: [Link]
Makarieva, T. N., et al. (1993). Biosynthesis of steroid and triterpenoid metabolites in the sea cucumber Eupentacta fraudatrix. Steroids. Available at: [Link]
Dias, I. H. K., et al. (2019). Sulfate-based lipids: Analysis of healthy human fluids and cell extracts. Frontiers in Molecular Biosciences. Available at: [Link]
Xu, L., et al. (2011). Cholesterol sulfates as regulators of gluconeogenesis and potential therapeutic targets. (Contextual reference on Sulfated Sterol function). Available at: [Link]
Personal protective equipment for handling Dihydrocholesterol-3-sulfate sodium
Strategic Overview & Chemical Identity Dihydrocholesterol-3-sulfate sodium (CAS: 56816-66-1), also known as 5 -Cholestan-3 -ol-3-sulfate sodium salt , is a saturated sterol sulfate. Unlike its unsaturated counterpart (Ch...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview & Chemical Identity
Dihydrocholesterol-3-sulfate sodium (CAS: 56816-66-1), also known as 5
-Cholestan-3-ol-3-sulfate sodium salt , is a saturated sterol sulfate. Unlike its unsaturated counterpart (Cholesterol Sulfate), it lacks the C5-C6 double bond. In lipidomics and membrane biophysics, it serves as a critical internal standard and a tool for probing membrane rigidity and lipid raft dynamics.
The Safety Paradox:
While often perceived as "just a lipid," sterol sulfates are amphipathic surfactants. They possess detergent-like properties that can disrupt cell membranes—not just in your cell cultures, but in your own epithelial tissues (eyes, lungs, skin) upon contact. This guide moves beyond generic "lab safety" to address the specific physicochemical risks of handling this compound.
Hazard Identification & Risk Assessment
Based on structural analogs (Cholesterol Sulfate Sodium) and the Precautionary Principle.
Hazard Class
GHS Classification (Projected)
Operational Implication
Physical
Combustible Dust
Finely divided powder can form explosive mixtures in air. Do not use near open flames.
Health
Skin Irritant (Cat 2)
Causes localized dermatitis and defatting of skin upon prolonged contact.
Health
Eye Irritant (Cat 2A)
High Risk. Surfactant nature causes immediate, stinging pain and potential corneal damage.
Health
STOT-SE (Cat 3)
Inhalation of dust causes respiratory tract irritation (coughing, mucosal inflammation).
Personal Protective Equipment (PPE) Matrix
This protocol uses a Tiered Defense System . Select your tier based on the experimental phase.
Tier 1: Standard Handling (Solvated Aliquots)
For handling sealed vials or pipetting dilute solutions (<1 mg/mL).
Hand Protection: Nitrile gloves (minimum thickness 0.11 mm). Standard exam gloves are sufficient.
Eye Protection: ANSI Z87.1 Safety Glasses with side shields.
Body Protection: Standard cotton/poly lab coat (buttoned).
REQUIRED when weighing dry powder or preparing high-concentration stocks (>10 mg/mL).
Respiratory Protection:N95 Respirator (minimum) or P100 if working outside a fume hood (strongly discouraged). The sodium salt is often electrostatic; dust generation is invisible but significant.
Eye Protection:Chemical Splash Goggles (indirect vent). Safety glasses are insufficient for powders that can drift behind lenses.
Hand Protection: Double-gloving recommended. Outer glove: Nitrile. Inner glove: Latex or Nitrile. Change outer glove immediately after weighing.
Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B).
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state of the compound.
Caption: Decision tree for selecting PPE based on physical state and associated risks. Tier 2 is mandatory for all dry powder handling.
Operational Workflow: Solubilization & Storage
Scientific Rationale: Sodium salts of sterol sulfates are hygroscopic and prone to hydrolysis if stored improperly. The "soap-like" nature means they foam when vortexed vigorously in water.
Step 1: Receipt & Inspection
Temp: Shipments often arrive on dry ice. Transfer immediately to -20°C .
Desiccation: Store the vial inside a sealed bag with desiccant packs. Moisture absorption alters the effective molecular weight, ruining quantitative accuracy.
Step 2: Weighing (The Critical Exposure Point)
Equilibrate: Allow the vial to warm to Room Temperature (RT) inside the desiccator before opening. Opening a cold vial condenses atmospheric water, degrading the solid.
Static Control: Use an anti-static gun if available. The powder is light and "fly-away."
Weighing: Perform in a fume hood. Use a micro-spatula. Do not pour.
Step 3: Solubilization Protocol
Avoid 100% water initially. The critical micelle concentration (CMC) can complicate dissolution.
Solvent System
Solubility Limit (Approx)
Application
Methanol:Chloroform (1:1)
>10 mg/mL
Recommended. Best for stock solutions.
DMSO
~5-10 mg/mL
Good for biological assays (keep DMSO <0.1% final).
Water
Low / Micellar
Difficult. Requires heating (40°C) and sonication.
Protocol:
Add Methanol:Chloroform (1:1) to the weighed powder.
Sonicate in a water bath at 35-40°C for 5 minutes. Do not vortex vigorously to avoid foaming.
Inspect for clarity.[1] If cloudy, extend sonication.
Aliquot into glass vials (Teflon-lined caps). Avoid plastic tubes for long-term storage (lipids can leach plasticizers or stick to the walls).
Purge with Argon or Nitrogen gas before capping to prevent oxidation.
Store aliquots at -20°C .
Visualization: Handling & Solubilization Workflow
This diagram details the step-by-step process to ensure sample integrity and user safety.
Caption: Step-by-step workflow from cold storage to stable stock solution preparation.
Emergency & Disposal Procedures
Accidental Release (Spill):
Solid Spill: Do not sweep dry dust (aerosol risk). Cover with wet paper towels (to dampen), then wipe up. Dispose of as hazardous chemical waste.
Solution Spill: Absorb with vermiculite or spill pads. Clean surface with 70% Ethanol.
Exposure Response:
Eye Contact: Flush immediately with water for 15 minutes.[2] Note: The surfactant nature accelerates tissue penetration; speed is critical.
Skin Contact: Wash with soap and water.[3][4][5] Do not use solvents (ethanol/DMSO) on skin, as they may drive the lipid deeper into the dermis.
Disposal:
Waste Stream: Organic Solvent Waste (Halogenated if Chloroform is used).
Never pour down the drain. As a surfactant, it disrupts aquatic life (LC50 values for sterol sulfates can be low for aquatic invertebrates).
References
Avanti Polar Lipids. Sterol Sulfates: Physical Properties and Handling. Retrieved from [Link]
Strott, C. A., & Higashi, Y. (2003). Cholesterol sulfate in human physiology: what's it all about? Journal of Lipid Research, 44(7), 1268–1278.[6][7] Retrieved from [Link]
PubChem. 5-alpha-Cholestan-3-beta-ol sulfate sodium salt (Compound Summary). Retrieved from [Link]